Tas-117
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-methyl-3-[4-(5-phenyl-8-oxa-3,6,12-triazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-4-yl)phenyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-25(31)14-26(27,15-25)19-9-7-17(8-10-19)22-23(18-5-3-2-4-6-18)30-16-32-21-11-12-28-13-20(21)24(30)29-22/h2-13,31H,14-16,27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFGVDXMHWGOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)C3=C(N4COC5=C(C4=N3)C=NC=C5)C6=CC=CC=C6)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402602-94-1 | |
| Record name | TAS-117 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402602941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAS-117 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15054 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pifusertib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI52W1ZIIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pifusertib's Downstream Signaling: A Technical Guide to its Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pifusertib (TAS-117) is a potent and selective allosteric inhibitor of the serine/threonine kinase Akt (also known as protein kinase B). As a central node in cellular signaling, Akt regulates a multitude of processes critical for cell survival, growth, and proliferation. Dysregulation of the PI3K/Akt/mTOR pathway, of which Akt is a key component, is a frequent event in a wide range of human cancers. Pifusertib's mechanism of action, therefore, holds significant therapeutic promise. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by Pifusertib, focusing on its induction of apoptosis, autophagy, and endoplasmic reticulum (ER) stress. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades to serve as a comprehensive resource for researchers in the field.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that governs cell fate. Akt, a serine/threonine-specific protein kinase, exists in three isoforms (Akt1, Akt2, and Akt3) and acts as a central hub, receiving signals from upstream receptor tyrosine kinases and PI3K, and relaying them to a vast network of downstream effectors. In many malignancies, this pathway is constitutively active, promoting cell survival and resistance to therapy. Pifusertib, by allosterically inhibiting all three Akt isoforms, effectively shuts down this pro-survival signaling, leading to a cascade of events that culminate in cell cycle arrest and cell death. This guide will dissect the key downstream consequences of Pifusertib-mediated Akt inhibition.
Data Presentation: Pifusertib's Potency Across Cancer Cell Lines
Pifusertib demonstrates potent inhibitory activity against all three Akt isoforms. The half-maximal inhibitory concentrations (IC50) are crucial for determining the effective dosage in experimental models.
| Target | IC50 (nM) |
| Akt1 | 4.8 |
| Akt2 | 1.6 |
| Akt3 | 44 |
Table 1: In vitro inhibitory activity of Pifusertib against Akt isoforms.
The cytotoxic effects of Pifusertib have been evaluated across various cancer cell lines. The IC50 values for cell viability are dependent on the specific cell line and the duration of exposure. While a comprehensive, unified table of Pifusertib's IC50 values across all tested cancer cell lines is not publicly available in a single repository, data from various studies indicate a wide range of sensitivities, often correlating with the activation status of the PI3K/Akt pathway. Researchers are encouraged to consult specific publications related to their cancer type of interest for detailed IC50 values.
Core Downstream Signaling Pathways
The inhibition of Akt by Pifusertib triggers a complex and interconnected network of downstream signaling events, primarily leading to apoptosis, autophagy, and endoplasmic reticulum (ER) stress.
Induction of Apoptosis
By inhibiting Akt, Pifusertib disinhibits pro-apoptotic factors that are normally suppressed by Akt's survival signals. This leads to the activation of the intrinsic apoptotic pathway.
Key Molecular Events:
-
Inhibition of Bad Phosphorylation: Akt normally phosphorylates and inactivates the pro-apoptotic Bcl-2 family member, Bad. Pifusertib treatment prevents this phosphorylation, allowing Bad to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. This releases pro-apoptotic proteins like Bax and Bak, which oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Activation of Caspase Cascade: The release of cytochrome c from the mitochondria following MOMP triggers the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
PARP Cleavage: Activated caspase-3 and -7 cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis and serves to prevent DNA repair and conserve energy for the apoptotic process.
Induction of Autophagy
Autophagy is a catabolic process that involves the degradation of cellular components within lysosomes. While often a survival mechanism, sustained or excessive autophagy can lead to cell death. Pifusertib's inhibition of the Akt/mTOR pathway is a potent trigger for autophagy.
Key Molecular Events:
-
mTORC1 Inhibition: Akt is a key activator of the mTORC1 complex. Pifusertib-mediated Akt inhibition leads to the deactivation of mTORC1.
-
ULK1 Complex Activation: mTORC1 normally phosphorylates and inhibits the ULK1 complex, which is essential for the initiation of autophagy. With mTORC1 inhibited, the ULK1 complex is activated.
-
Beclin-1 and PI3K Class III Complex Activation: The activated ULK1 complex phosphorylates components of the Beclin-1/VPS34 (Class III PI3K) complex. This complex generates phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step for the recruitment of other autophagy-related (Atg) proteins.
-
LC3 Conversion: The elongation and closure of the autophagosome are marked by the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II), which is incorporated into the autophagosome membrane.
Induction of Endoplasmic Reticulum (ER) Stress
The ER is responsible for protein folding and modification. An imbalance between the load of newly synthesized proteins and the folding capacity of the ER leads to ER stress and the activation of the Unfolded Protein Response (UPR). Akt inhibition can exacerbate ER stress, particularly in cancer cells with high rates of protein synthesis.
Key Molecular Events:
The UPR is mediated by three ER-resident transmembrane sensors: PERK, IRE1α, and ATF6.
-
PERK Pathway: Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis. However, it selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis (e.g., CHOP).
-
IRE1α Pathway: Activated IRE1α possesses both kinase and RNase activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 protein is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its N-terminal cytosolic domain. This fragment acts as a transcription factor to induce the expression of ER chaperones.
The precise mechanisms by which Pifusertib-mediated Akt inhibition leads to the activation of these UPR sensors are still under investigation but are thought to involve alterations in cellular metabolism and protein synthesis rates.
Experimental Protocols: Western Blot Analysis
Western blotting is a fundamental technique to assess the phosphorylation status and expression levels of key proteins in the signaling pathways affected by Pifusertib.
Objective: To detect changes in the phosphorylation of Akt and downstream targets, as well as markers of apoptosis, autophagy, and ER stress in cancer cells treated with Pifusertib.
Materials:
-
Cancer cell line of interest
-
Pifusertib (this compound)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Antibodies:
| Target Protein | Host | Dilution | Supplier (Cat. No.) |
| Phospho-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology (#4060) |
| Total Akt | Rabbit | 1:1000 | Cell Signaling Technology (#4691) |
| Cleaved Caspase-3 | Rabbit | 1:1000 | Cell Signaling Technology (#9664) |
| PARP | Rabbit | 1:1000 | Cell Signaling Technology (#9542) |
| LC3B | Rabbit | 1:1000 | Cell Signaling Technology (#2775) |
| Beclin-1 | Rabbit | 1:1000 | Cell Signaling Technology (#3495) |
| Phospho-PERK | Rabbit | 1:1000 | Cell Signaling Technology (#3179) |
| Phospho-IRE1α | Rabbit | 1:1000 | Abcam (ab124945) |
| ATF6 | Rabbit | 1:1000 | Proteintech (24169-1-AP) |
| β-Actin (Loading Control) | Mouse | 1:5000 | Sigma-Aldrich (A5441) |
Table 2: Recommended primary antibodies for Western blot analysis. Dilutions are starting recommendations and should be optimized.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of Pifusertib or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
Conclusion
Pifusertib represents a targeted therapeutic strategy with a well-defined mechanism of action centered on the potent inhibition of Akt. This guide has detailed the critical downstream signaling pathways—apoptosis, autophagy, and ER stress—that are consequently activated. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers investigating the multifaceted effects of Pifusertib and its potential applications in cancer therapy. Further research into the intricate crosstalk between these pathways and the identification of predictive biomarkers will be crucial for optimizing the clinical utility of this promising agent.
Tas-117: A Technical Guide to a Pan-Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tas-117, also known as Pifusertib, is a potent and selective, orally bioavailable, allosteric pan-Akt inhibitor that has been investigated for the treatment of various solid tumors. By binding to a pocket in the pleckstrin homology (PH) domain of Akt, this compound locks the kinase in an inactive conformation, preventing its recruitment to the cell membrane and subsequent activation. This mechanism of action effectively blocks downstream signaling through the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experimental assays relevant to its evaluation.
Mechanism of Action
This compound is a non-ATP competitive inhibitor that selectively targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] Its allosteric mechanism of action confers a high degree of selectivity for Akt over other kinases.[2] By preventing the conformational changes required for Akt activation, this compound effectively inhibits the phosphorylation of a multitude of downstream substrates, including Proline-Rich Akt Substrate of 40 kDa (PRAS40), a key event in the suppression of the PI3K/Akt/mTOR signaling pathway.[2][3]
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent and selective inhibition of all three Akt isoforms.
| Target | IC50 (nM) |
| Akt1 | 4.8 |
| Akt2 | 1.6 |
| Akt3 | 44 |
| Data from a non-peer-reviewed source.[4] |
Clinical Efficacy in Solid Tumors
This compound has been evaluated in Phase I and II clinical trials in patients with advanced solid tumors.
| Trial Phase | Cancer Type | Dosing Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase II | Advanced Solid Tumors with PI3K/Akt mutations | 16 mg daily (GI cancers) or 24 mg 4 days on/3 days off (non-GI cancers) | 8% | 23% | 1.4 months | 4.8 months |
| Phase I | Advanced Solid Tumors | Dose escalation (up to 32 mg/day) | - | 61.5% (PIK3CA-mutated endometrial cancer), 80.0% (AKT-altered endometrial cancer), 37.5% (ovarian clear cell carcinoma) | - | - |
| [5] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against purified Akt kinases, based on common methodologies for allosteric inhibitors.
Materials:
-
Purified, active Akt1, Akt2, or Akt3 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Specific peptide substrate for Akt
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white opaque microplates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle control. Add the purified Akt enzyme and peptide substrate solution. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cell Viability/Growth Inhibition Assay (NCI-60 Sulforhodamine B Protocol)
This protocol describes the methodology used in the National Cancer Institute's 60 human tumor cell line (NCI-60) screen to determine the growth inhibitory effects of compounds.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. benchchem.com [benchchem.com]
In Vitro Anti-proliferative Activity of Tas-117: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tas-117, also known as Pifusertib, is a potent and highly selective, orally bioavailable, allosteric inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3][4] The dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a frequent event in tumorigenesis, playing a crucial role in cell proliferation, survival, and metabolism.[1][5] this compound has demonstrated significant anti-proliferative activity across a range of human cancer cell lines in vitro, including breast, ovarian, gastric, endometrial, lung, and multiple myeloma cancers.[1][3][5][6] This technical guide provides a comprehensive overview of the in vitro anti-proliferative properties of this compound, including its mechanism of action, quantitative data on its potency, detailed experimental protocols for its evaluation, and visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound is a non-ATP competitive, allosteric inhibitor of Akt.[3] By binding to an allosteric site, it locks Akt in an inactive conformation, thereby preventing its phosphorylation and subsequent activation.[5] This blockade of Akt signaling leads to the inhibition of downstream effector proteins responsible for cell growth and survival.[3] The primary mechanism of its anti-proliferative effect is the induction of G0/G1 cell cycle arrest and apoptosis.[7] Additionally, this compound has been observed to induce autophagy and endoplasmic reticulum (ER) stress in cancer cells.[7]
Quantitative Anti-proliferative Activity
This compound exhibits potent inhibitory activity against the three Akt isoforms, with specific IC50 values as detailed in the table below. Its anti-proliferative effects have been documented in a variety of cancer cell lines, particularly those with genetic alterations in the PI3K/Akt pathway, such as PIK3CA mutations, PTEN loss, and HER2 amplification.[1]
Table 1: In Vitro Potency of this compound Against Akt Isoforms
| Target | IC50 (nM) |
| Akt1 | 4.8 |
| Akt2 | 1.6 |
| Akt3 | 44 |
Data sourced from references[2][8][9].
Table 2: Summary of In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Observed Effects | Reference(s) |
| Multiple Myeloma | MM.1S, MM.1R, OPM1, H929 | Significant growth inhibition, G0/G1 arrest, apoptosis | [7] |
| Ovarian Cancer | A2780 | Enhanced cytotoxicity of cisplatin, SN38, and fluorouracil | [10] |
| Gastric Cancer | NCI-N87, 4-1ST | Synergistic growth inhibition with everolimus (B549166) and lapatinib | [10] |
| Breast Cancer | KPL-4 | Antitumor activity demonstrated in xenograft models | [3][5] |
| Lung Cancer | - | Mentioned as a sensitive cancer type | [1][3] |
| Endometrial Cancer | - | Mentioned as a sensitive cancer type | [1][3] |
Note: Specific IC50 values for many of the cancer cell lines are not publicly available in the reviewed literature.
Signaling Pathway
This compound exerts its anti-proliferative effects by directly inhibiting Akt within the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of normal cellular processes and is frequently hyperactivated in cancer.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro anti-proliferative activity of this compound.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and differentiates viable, early apoptotic, late apoptotic, and necrotic cells using propidium iodide (PI).
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect cells by trypsinization, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro anti-proliferative activity of a compound like this compound.
Conclusion
This compound is a potent and selective allosteric Akt inhibitor with significant in vitro anti-proliferative activity against a variety of human cancer cell lines. Its mechanism of action, centered on the inhibition of the critical PI3K/Akt/mTOR signaling pathway, leads to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other Akt inhibitors in a preclinical setting. Further studies to elucidate the specific IC50 values across a broader panel of cancer cell lines will be valuable for identifying patient populations most likely to benefit from this targeted therapy.
References
- 1. rsc.org [rsc.org]
- 2. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Novel preclinical patient-derived lung cancer models reveal inhibition of HER3 and MTOR signaling as therapeutic strategies for NRG1 fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endometrial cancer cell lines are sensitive to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taxane-Platin Resistant Lung Cancers Co-develop Hypersensitivity to JumonjiC Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tas-117: A Technical Guide to Akt Isoform Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of Tas-117 (Pifusertib) against the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). This compound is a potent, selective, and orally active allosteric inhibitor of Akt, a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4][5] Understanding the specific inhibitory profile of this compound is crucial for its development as a targeted cancer therapeutic.
Inhibitory Potency (IC50) of this compound against Akt Isoforms
The half-maximal inhibitory concentration (IC50) values of this compound for each Akt isoform have been determined through in vitro enzyme assays.[1] These values quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of each Akt isoform.
| Target Isoform | IC50 Value (nM) |
| Akt1 | 4.8[1][2][3][4][6] |
| Akt2 | 1.6[1][2][3][4][6] |
| Akt3 | 44[1][2][3][4][6] |
Table 1: IC50 values of this compound for Akt isoforms.
Experimental Protocols
The determination of IC50 values for kinase inhibitors like this compound typically involves a biochemical kinase assay. While the specific protocol for this compound is proprietary, a representative method based on common industry practices is an ELISA-based in vitro kinase assay.
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound (this compound) against purified Akt1, Akt2, and Akt3 kinases.
Principle: This assay quantifies the phosphorylation of a peptide substrate by an Akt kinase in the presence of varying concentrations of the inhibitor. The level of phosphorylation is detected using a specific antibody, and the signal is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 (active)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
Akt peptide substrate (e.g., a peptide with the Akt consensus phosphorylation motif)
-
96-well microplate (high-binding)
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 1% BSA)
-
Phospho-Akt substrate-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Substrate Coating: A 96-well plate is coated with the Akt peptide substrate.
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
-
Kinase Reaction:
-
A serial dilution of this compound is prepared.
-
The recombinant Akt enzyme is added to the wells, followed by the diluted this compound.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated to allow for substrate phosphorylation.
-
-
Detection:
-
The plate is washed, and a primary antibody that specifically recognizes the phosphorylated substrate is added.
-
After incubation and washing, an HRP-conjugated secondary antibody is added.
-
A TMB substrate is added, which develops a color in the presence of HRP.
-
-
Data Analysis:
Signaling Pathway and Experimental Workflow
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11][12] this compound targets Akt, a central kinase in this pathway.
This compound Phase II Clinical Trial Workflow
The clinical development of this compound involves multi-phase trials to evaluate its safety and efficacy.[7][10][11][12][13][14] The following diagram illustrates a generalized workflow for a Phase II study.
References
- 1. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. Targeted therapy of the AKT kinase inhibits esophageal squamous cell carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and development of a subtype-selective allosteric AKT inhibitor suitable for clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Pifusertib's Dual Impact on Apoptosis and Autophagy: A Technical Guide
An In-depth Examination of the Core Mechanisms and Experimental Methodologies for Researchers and Drug Development Professionals
Pifusertib (TAS-117), a potent and selective allosteric inhibitor of AKT, has emerged as a promising agent in cancer therapy. Its mechanism of action involves the induction of two critical cellular processes: apoptosis and autophagy. This technical guide provides a comprehensive overview of the molecular effects of Pifusertib on these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks.
Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
Pifusertib exerts its effects by targeting a central node in cellular signaling, the Phosphoinositide 3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] In many cancers, the PI3K/Akt/mTOR pathway is hyperactivated, promoting uncontrolled cell division and resistance to cell death.[2]
Pifusertib, as a pan-Akt inhibitor, effectively blocks the kinase activity of all three Akt isoforms (Akt1, Akt2, and Akt3).[3] This inhibition prevents the phosphorylation of downstream Akt substrates, leading to the modulation of key cellular processes, including the induction of apoptosis and autophagy.[3]
Pifusertib's Effect on Apoptosis: Triggering Programmed Cell Death
Pifusertib promotes apoptosis, or programmed cell death, in cancer cells through a multi-faceted approach that involves cell cycle arrest and the activation of the intrinsic apoptotic pathway.
Induction of G0/G1 Cell Cycle Arrest
Treatment with Pifusertib leads to an arrest of cancer cells in the G0/G1 phase of the cell cycle.[3] This halt in cell cycle progression is a critical precursor to the initiation of apoptosis.
Modulation of Apoptotic Regulators
The pro-apoptotic effects of Pifusertib are mediated by its influence on key proteins that regulate the apoptotic cascade. Specifically, Pifusertib treatment leads to:
-
Activation of Caspases: Pifusertib induces the cleavage, and therefore activation, of initiator caspases such as caspase-8 and executioner caspases like caspase-3.[3]
-
Cleavage of PARP: The activation of executioner caspases results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]
-
Regulation of Bcl-2 Family Proteins: While direct modulation of Bcl-2 family proteins by Pifusertib is an area of ongoing investigation, the inhibition of Akt, a known regulator of this family, suggests an indirect influence on the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[2]
The culmination of these events is the dismantling of the cell in a controlled manner, a characteristic feature of apoptosis.
Pifusertib's Role in Autophagy: A Double-Edged Sword
In addition to apoptosis, Pifusertib also induces autophagy, a cellular recycling process. The interplay between Pifusertib-induced autophagy and apoptosis is complex and can be context-dependent.
Inhibition of mTORC1 Signaling
The primary mechanism by which Pifusertib induces autophagy is through the inhibition of the mTORC1 complex, a downstream effector of Akt.[1] mTORC1 is a negative regulator of autophagy; its inhibition by Pifusertib unleashes the autophagic machinery.
Key Markers of Autophagy Induction
The induction of autophagy by Pifusertib can be monitored by observing changes in key autophagic markers:
-
LC3 Conversion: An increase in the conversion of the soluble form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.
-
p62/SQSTM1 Degradation: The autophagic cargo receptor p62/SQSTM1 is degraded during the autophagic process. A decrease in p62 levels can, therefore, indicate an increase in autophagic flux.
Quantitative Data on Pifusertib's Effects
The following tables summarize the quantitative data on the cytotoxic, pro-apoptotic, and pro-autophagic effects of Pifusertib in various cancer cell lines.
Table 1: Cytotoxicity of Pifusertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| MM.1S | Multiple Myeloma | 4.8 | [3] |
| H929 | Multiple Myeloma | 1.6 | [3] |
| U266 | Multiple Myeloma | 44 | [3] |
Table 2: Induction of Apoptosis by Pifusertib
| Cell Line | Pifusertib Concentration | Duration of Treatment | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| MM.1S | 1 µM | 48 hours | Increased | [3] |
| H929 | 1 µM | 48 hours | Increased | [3] |
Table 3: Modulation of Apoptosis and Autophagy Markers by Pifusertib
| Marker | Effect of Pifusertib Treatment | Method of Detection | Reference |
| Cleaved Caspase-8 | Increased | Western Blot | [3] |
| Cleaved Caspase-3 | Increased | Western Blot | [3] |
| Cleaved PARP | Increased | Western Blot | [3] |
| LC3-II | Increased | Western Blot | |
| p-Akt | Decreased | Western Blot | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Western Blotting for Apoptosis and Autophagy Markers
Objective: To detect changes in the expression and cleavage of proteins involved in apoptosis (e.g., PARP, caspases) and autophagy (e.g., LC3) following Pifusertib treatment.
Materials:
-
Cancer cell lines (e.g., MM.1S, H929)
-
Pifusertib (this compound)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-LC3B, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of Pifusertib or vehicle control for the desired time points (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells after Pifusertib treatment.
Materials:
-
Cancer cell lines
-
Pifusertib
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with Pifusertib as described above.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with PBS and resuspend them in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Immunofluorescence for LC3 Puncta Formation
Objective: To visualize and quantify the formation of autophagosomes by detecting LC3 puncta.
Materials:
-
Cancer cell lines grown on coverslips
-
Pifusertib
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody (anti-LC3B)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with Pifusertib.
-
Fixation and Permeabilization: Fix the cells with PFA and then permeabilize them.
-
Blocking and Staining: Block non-specific binding sites and then incubate with primary and fluorescently labeled secondary antibodies.
-
Mounting and Imaging: Mount the coverslips with DAPI-containing mounting medium and acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of LC3 puncta per cell to assess the level of autophagy induction.
Conclusion
Pifusertib demonstrates a potent anti-cancer activity by concurrently inducing apoptosis and autophagy through the inhibition of the PI3K/Akt/mTOR signaling pathway. This technical guide provides a foundational understanding of Pifusertib's mechanisms of action and offers detailed protocols for its investigation. The provided quantitative data and visual representations of signaling pathways and experimental workflows serve as valuable resources for researchers and drug development professionals in the field of oncology. Further research is warranted to fully elucidate the intricate interplay between Pifusertib-induced apoptosis and autophagy and to explore its therapeutic potential in combination with other anti-cancer agents.
References
- 1. Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Akt kinase inhibits apoptosis and changes in Bcl-2 and Bax expression induced by nitric oxide in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Tas-117: A Technical Guide to Target Validation in PIK3CA Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancer, with mutations in the PIK3CA gene being a common oncogenic driver. Tas-117 (also known as Pifusertib) is a potent and selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). This technical guide provides an in-depth overview of the target validation for this compound in the context of PIK3CA-mutated cancers. It summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on targeted therapies for cancers harboring PIK3CA mutations.
Introduction: The PI3K/Akt Pathway and the Role of this compound
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often driven by mutations in genes such as PIK3CA, is a hallmark of many cancers. These mutations lead to constitutive activation of Akt, a serine/threonine kinase, which then phosphorylates a multitude of downstream substrates, promoting tumorigenesis.
This compound is an orally bioavailable, non-ATP competitive, allosteric inhibitor of Akt.[1][2] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, allosteric inhibitors like this compound bind to a distinct site on the protein, inducing a conformational change that prevents its activation.[3][4] This mechanism of action is thought to confer greater selectivity and potentially a different safety profile compared to other Akt inhibitors.[3][5] Preclinical and clinical studies have demonstrated the potential of this compound as a therapeutic agent in cancers with aberrant PI3K/Akt signaling, particularly those with activating PIK3CA mutations.[5][6]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by binding to the pleckstrin homology (PH) domain of Akt, which is crucial for its recruitment to the cell membrane and subsequent activation by upstream kinases like PDK1. By binding to the PH domain, this compound locks Akt in an inactive conformation, preventing its phosphorylation and activation.[3] This leads to the inhibition of downstream signaling, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells with a dependency on the PI3K/Akt pathway.
Preclinical Data in PIK3CA Mutated Models
In Vitro Activity
This compound has demonstrated potent inhibitory activity against all three Akt isoforms in enzymatic assays. Furthermore, it has shown significant anti-proliferative effects in various human cancer cell lines harboring PIK3CA mutations.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Akt1 | Akt2 | Akt3 |
| IC₅₀ (nM) | 4.8 | 1.6 | 44 |
Data compiled from publicly available information.
In Vivo Efficacy in Xenograft Models
In preclinical xenograft models using human cancer cell lines with PIK3CA mutations, orally administered this compound has been shown to induce significant, dose-dependent anti-tumor effects. One notable example is the KPL-4 breast cancer xenograft model, which harbors a PIK3CA mutation.[5][7]
Clinical Validation in PIK3CA Mutated Solid Tumors
A phase 2 clinical trial (NCT03017521) evaluated the efficacy and safety of this compound in heavily pretreated patients with advanced solid tumors harboring PIK3CA or AKT1 mutations.[3][6]
Table 2: Summary of Phase 2 Clinical Trial of this compound in Patients with PI3K/Akt Aberrations
| Parameter | Details |
| Study Design | Single-arm, single-center, phase 2 trial. |
| Patient Population | 13 patients with advanced solid tumors refractory to standard chemotherapy, harboring PIK3CA or AKT1 mutations. |
| 12 patients had PIK3CA mutations (including E545K and H1047R).[6] | |
| Dosing Regimen | Gastrointestinal (GI) cancers: 16 mg daily. |
| Non-GI tumors: 24 mg on a 4 days on/3 days off schedule. | |
| Efficacy Endpoints | |
| Overall Response Rate (ORR) | 8% |
| Disease Control Rate (DCR) | 23% |
| Median Progression-Free Survival (PFS) | 1.4 months |
| Median Overall Survival (OS) | 4.8 months |
| Clinical Efficacy Highlights | Clinical efficacy was observed in patients with ovarian cancer (PIK3CA E545K mutation) and breast cancer (PIK3CA H1047R and AKT1 E17K mutations).[6] |
| Safety and Tolerability | Manageable toxicity profile. |
| Grade 3-4 Treatment-Related Adverse Events | Anorexia (8-9%) and hyperglycemia (16-17%).[3] |
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
-
Cell Culture: PIK3CA-mutated human cancer cell lines (e.g., KPL-4) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Study (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[7]
-
Cell Implantation: A suspension of PIK3CA-mutated cancer cells (e.g., 5 x 10⁶ KPL-4 cells) is subcutaneously injected into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[8]
-
Drug Administration: this compound is administered orally at various doses and schedules. The control group receives a vehicle.
-
Endpoint Analysis: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated Akt substrates).
Clinical Trial Protocol (Phase 2, NCT03017521)
-
Patient Selection: Eligible patients had histologically or cytologically confirmed recurrent or advanced solid cancers with specific PIK3CA mutations (E542X, E545K, Q546X, H1047X) or AKT1/2 amplifications or AKT1 E17K mutation, identified via next-generation sequencing.
-
Treatment Plan: Patients with GI cancers received 16 mg of this compound daily, while those with non-GI cancers received 24 mg on a 4 days on/3 days off schedule.
-
Efficacy Evaluation: Tumor response was assessed according to RECIST criteria. The primary endpoint was the overall response rate. Secondary endpoints included disease control rate, progression-free survival, and overall survival.
-
Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Conclusion and Future Directions
This compound has demonstrated a clear mechanism of action as an allosteric Akt inhibitor with preclinical and clinical activity in PIK3CA-mutated cancers. The phase 2 clinical trial data indicate that while monotherapy has limited efficacy in a heavily pretreated population, there is a signal of clinical benefit in specific patient subgroups with certain PIK3CA mutations.[6] The manageable safety profile of this compound suggests its potential for use in combination therapies.
Future research should focus on identifying predictive biomarkers to better select patients who are most likely to respond to this compound. Investigating this compound in combination with other targeted agents or chemotherapy is a promising strategy to overcome de novo and acquired resistance and to enhance its anti-tumor activity. Further clinical trials in earlier lines of therapy and in specific cancer types with a high prevalence of PIK3CA mutations are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KPL-4 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
The Role of Tas-117 in Tumors with PTEN-Inactivating Mutations: A Technical Overview
Introduction
The phosphatase and tensin homolog (PTEN) gene is a critical tumor suppressor, and its inactivation through mutation or deletion is a frequent event in a wide range of human cancers.[1][2] PTEN functions as a negative regulator of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key cascade that governs cell growth, proliferation, survival, and metabolism.[1][2][3] Loss of PTEN function leads to hyperactivation of this pathway, driving tumorigenesis and often conferring resistance to standard therapies.[4]
Tas-117 is a novel, orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][3] By targeting a central node in the PI3K/AKT/mTOR pathway, this compound represents a promising therapeutic strategy for tumors harboring PTEN-inactivating mutations. This technical guide provides a comprehensive overview of the mechanism of action, preclinical rationale, and clinical development of this compound in the context of PTEN-deficient cancers.
Mechanism of Action of this compound in PTEN-Deficient Tumors
This compound is a non-ATP competitive inhibitor that binds to an allosteric site on the AKT kinase, leading to a conformational change that prevents its activation and subsequent phosphorylation of downstream substrates.[1][3] In tumors with inactivating PTEN mutations, the constitutive activation of PI3K leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. This recruits and activates AKT. By directly inhibiting AKT, this compound effectively blocks the oncogenic signals downstream of PTEN loss. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Preclinical studies have indicated that tumor cell lines with PTEN loss are sensitive to this compound.[1][5]
Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, highlighting the role of PTEN and the mechanism of action of this compound.
Preclinical and Clinical Data
While multiple sources state that preclinical studies have demonstrated the sensitivity of PTEN-deficient cancer cell lines to this compound, specific quantitative data from these studies, such as IC50 values in PTEN-null versus PTEN-wildtype cell lines and in vivo tumor growth inhibition in PTEN-deficient xenograft models, are not extensively available in the public domain.[1][5] Much of this information is attributed to "data on file" by the developing pharmaceutical company.[6][7]
A significant portion of the publicly available information on this compound in PTEN-deficient tumors comes from the design and rationale for an ongoing Phase 2 clinical trial.
Clinical Trial Data: NCT04770246
A key clinical investigation of this compound's efficacy is the Phase 2 clinical trial NCT04770246, which is specifically enrolling patients with advanced solid tumors harboring germline PTEN-inactivating mutations.[8][9]
| Parameter | Description |
| Trial Identifier | NCT04770246 |
| Title | A Phase 2 Study of this compound in Patients With Advanced Solid Tumors Harboring Germline PTEN Inactivating Mutations |
| Status | Recruiting |
| Phase | Phase 2 |
| Study Design | Open-label, single-arm study |
| Primary Objective | To evaluate the antitumor activity of this compound |
| Key Secondary Objectives | To evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics |
| Target Population | Patients with advanced or metastatic solid tumors (excluding primary brain tumors) with a confirmed germline PTEN inactivating mutation who have progressed after standard treatment. |
| Intervention | This compound administered orally |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound in PTEN-deficient models are not publicly available. However, based on standard methodologies in cancer drug discovery, the following are likely the types of experiments conducted.
In Vitro Cell Viability Assays
-
Objective: To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines with varying PTEN status.
-
Methodology: A panel of human cancer cell lines with known PTEN mutational status (PTEN-null and PTEN-wildtype) would be treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). Cell viability would be assessed using assays such as MTT, MTS, or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) would be calculated for each cell line to determine the differential sensitivity.
Western Blot Analysis
-
Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of AKT and its downstream targets.
-
Methodology: PTEN-deficient cancer cells would be treated with this compound for various times and at different concentrations. Cell lysates would be collected and subjected to SDS-PAGE and transferred to a membrane. The membrane would be probed with antibodies specific for phosphorylated AKT (at Ser473 and Thr308), total AKT, phosphorylated PRAS40, and other downstream effectors of the pathway.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Human cancer cell lines with PTEN-inactivating mutations would be implanted subcutaneously into immunocompromised mice. Once tumors reach a specified size, mice would be randomized to receive vehicle control or this compound orally at various doses and schedules. Tumor volume and body weight would be measured regularly. At the end of the study, tumors would be excised for pharmacodynamic analysis (e.g., Western blot for pAKT).
Clinical Trial Protocol: NCT04770246 Workflow
The following diagram outlines the general workflow for the NCT04770246 clinical trial.
References
- 1. d-nb.info [d-nb.info]
- 2. tandfonline.com [tandfonline.com]
- 3. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Tas-117: An In-Depth Analysis of Cellular Targets Beyond Akt Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tas-117 (Pifusertib) is a potent, orally bioavailable, allosteric pan-Akt inhibitor developed for the treatment of advanced solid tumors.[1][2][3] It exhibits high selectivity for all three Akt isoforms (Akt1, Akt2, and Akt3).[4][5] Extensive preclinical and clinical investigations have consistently highlighted its specific mechanism of action with minimal to no significant off-target kinase activity. This technical guide provides a comprehensive overview of the cellular targets of this compound, focusing on its high selectivity for Akt isoforms and the downstream consequences of this inhibition. While direct cellular targets beyond Akt1, Akt2, and Akt3 have not been prominently identified, this paper will delve into the experimental approaches used to establish this selectivity and the broader cellular implications of potent Akt pathway inhibition.
Introduction to this compound and the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. Akt, a serine/threonine kinase, is a central node in this pathway. The three isoforms of Akt—Akt1, Akt2, and Akt3—share a high degree of homology but have some non-redundant functions.[3]
This compound is a non-ATP competitive, allosteric inhibitor that locks Akt in an inactive conformation. This mode of action contributes to its high specificity compared to ATP-competitive inhibitors, which can have a higher propensity for off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[3]
Quantitative Analysis of this compound Potency
The primary cellular targets of this compound are the three isoforms of the Akt kinase. The inhibitory potency of this compound against these isoforms has been quantified through biochemical assays.
| Target | IC50 (nM) |
| Akt1 | 4.8 |
| Akt2 | 1.6 |
| Akt3 | 44 |
| Data sourced from MedChemExpress.[6] |
Assessment of Off-Target Activity: Methodologies and Findings
Experimental Protocols for Kinase Selectivity Profiling
While specific proprietary data on the exact kinase panel used for this compound is not publicly detailed, the methodologies for such screens are well-established in the pharmaceutical industry. A typical approach to determine kinase inhibitor selectivity involves the following steps:
-
Broad Kinase Panel Screening: The inhibitor is tested against a large panel of recombinant kinases, often representing a significant portion of the human kinome. These screens are typically performed at a single high concentration of the inhibitor (e.g., 1 µM) to identify potential off-target interactions.
-
Assay Formats: Various assay formats can be employed:
-
Radiometric Assays: These are considered a gold standard and measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is proportional to kinase activity.[7]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Mobility Shift Assays: These assays separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.
-
-
Dose-Response Analysis: For any kinases that show significant inhibition in the initial screen, a full dose-response curve is generated to determine the IC50 value. This allows for a quantitative comparison of the inhibitor's potency against its intended targets versus any off-targets.
-
Cell-Based Target Engagement Assays: To confirm that the inhibitor interacts with its intended target in a cellular context, techniques such as the NanoBRET™ Target Engagement Assay can be used. This method measures the binding of the inhibitor to a NanoLuc® luciferase-tagged kinase in living cells.
Findings on this compound Selectivity
The collective evidence from multiple studies indicates that when this compound was subjected to such rigorous screening, no significant inhibition of other kinases, including the closely related PI3K and mTOR, was observed.[5] This high degree of selectivity is a notable feature of this compound.
Cellular Effects Beyond Direct Akt Inhibition: Downstream Pathway Modulation
While this compound does not appear to have direct off-target kinase binding partners, its potent inhibition of Akt leads to a cascade of effects on downstream cellular signaling. These are not off-target effects in the traditional sense but are crucial cellular consequences beyond the initial binding event.
This compound has been shown to inhibit the phosphorylation of several key Akt substrates, including:
-
Proline-rich Akt substrate of 40 kDa (PRAS40): A component of the mTORC1 complex.[2]
-
Forkhead box protein O1 (FOXO1): A transcription factor involved in apoptosis and cell cycle arrest.[5]
-
B-cell lymphoma 2 (Bcl-2)-associated death promoter (BAD): A pro-apoptotic protein.
-
Glycogen synthase kinase 3 (GSK3): A kinase involved in multiple cellular processes.[5]
The inhibition of these downstream signaling events is the mechanism through which this compound exerts its anti-tumor effects, including inducing G0/G1 cell cycle arrest and apoptosis.[8]
Visualizing the Cellular Impact of this compound
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing kinase inhibitor selectivity.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
Clinical Safety Profile: On-Target vs. Potential Off-Target Effects
The adverse events observed in clinical trials of this compound are generally consistent with its on-target inhibition of the Akt pathway. The most common treatment-related adverse events include hyperglycemia, rash (maculopapular), and anorexia.[4][9]
-
Hyperglycemia: Akt plays a crucial role in insulin (B600854) signaling and glucose metabolism. Inhibition of Akt is expected to lead to increased blood glucose levels.
-
Rash: The Akt pathway is involved in skin homeostasis, and dermatological toxicities are a known class effect of Akt inhibitors.
The absence of a broad range of unexpected toxicities in clinical trials further supports the high selectivity of this compound and the lack of clinically significant off-target effects.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
Navigating the Labyrinth of Resistance: A Technical Guide to Pifusertib Evasion Mechanisms
For Immediate Release
A Deep Dive into Pifusertib Resistance for the Scientific Community
This technical guide offers an in-depth exploration of the molecular mechanisms underlying resistance to Pifusertib (TAS-117), a potent and selective allosteric AKT inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes current preclinical and clinical findings to provide a comprehensive understanding of how cancer cells evade the therapeutic pressures of AKT inhibition. Through a combination of detailed data presentation, experimental protocols, and pathway visualizations, this guide aims to equip the scientific community with the knowledge to anticipate and overcome resistance to this class of targeted therapies.
Introduction to Pifusertib and the Challenge of Drug Resistance
Pifusertib is a promising therapeutic agent that targets the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in various cancers.[1] As an allosteric inhibitor, Pifusertib offers a high degree of selectivity for all three AKT isoforms (AKT1, 2, and 3).[2] Despite its therapeutic potential, the emergence of both intrinsic and acquired resistance presents a significant clinical challenge, limiting the long-term efficacy of Pifusertib as a monotherapy.[3][4] Understanding the intricate mechanisms by which tumors develop resistance is paramount for the rational design of combination therapies and the development of next-generation inhibitors.
Known Mechanisms of Resistance to Allosteric AKT Inhibitors
Preclinical research has identified several key mechanisms that contribute to resistance to allosteric AKT inhibitors, which are highly relevant to Pifusertib. These can be broadly categorized as on-target alterations, activation of bypass signaling pathways, and phenotypic changes.
On-Target Alterations: The Rise of AKT3
A prominent mechanism of acquired resistance to allosteric AKT inhibitors involves the upregulation of the AKT3 isoform.[5][6] While Pifusertib inhibits all three AKT isoforms, a significant increase in AKT3 expression can effectively titrate the drug and restore downstream signaling. This upregulation is often an adaptive and reversible process, potentially driven by epigenetic reprogramming.[7]
Bypass Tracts: Activation of Parallel Signaling Pathways
Cancer cells can develop resistance by rewiring their signaling networks to activate parallel pathways that bypass the need for AKT signaling. A key mechanism observed is the hyper-phosphorylation and activation of multiple Receptor Tyrosine Kinases (RTKs), including EGFR, HER2, and others.[8][9] This reactivation of upstream signaling can converge on downstream effectors, thereby maintaining cell survival and proliferation.
Phenotypic Plasticity: The Emergence of Cancer Stemness
Acquired resistance to AKT inhibitors has been linked to an enrichment of cancer stem cells (CSCs).[8] This is characterized by the upregulation of stem cell regulators, which contributes to a more aggressive and therapy-refractory tumor phenotype.
Quantitative Data on Resistance to Allosteric AKT Inhibitors
While specific quantitative data for Pifusertib-resistant cell lines are limited in publicly available literature, studies on the structurally similar allosteric AKT inhibitor MK-2206 provide valuable insights. The following table summarizes the typical changes in drug sensitivity and protein expression observed in resistant cell lines.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | Key Molecular Alteration | Reference |
| T47D (Parental) | MK-2206 | ~0.5 | - | - | [10] |
| T47D R (Resistant) | MK-2206 | >5 | >10 | Marked upregulation of AKT3 expression | [10] |
| MDA-MB-468 (Parental) | MK-2206 | ~1 | - | - | [10] |
| MDA-MB-468 R (Resistant) | MK-2206 | >10 | >10 | Upregulation of AKT3 expression | [10] |
Note: This data is for the allosteric AKT inhibitor MK-2206 and is presented as a surrogate for Pifusertib due to the lack of specific public data.
Visualizing Resistance Pathways and Experimental Workflows
To facilitate a clearer understanding of the complex interactions involved in Pifusertib resistance, the following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating these mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate Pifusertib resistance.
Generation of Pifusertib-Resistant Cell Lines
-
Cell Culture: Culture sensitive parental cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Initial Drug Exposure: Begin by treating the cells with Pifusertib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Gradually increase the concentration of Pifusertib in the culture medium in a stepwise manner over several months. Allow the cells to recover and resume normal growth before each dose escalation.
-
Selection of Resistant Clones: Once cells are able to proliferate in a high concentration of Pifusertib (e.g., 5-10 µM), isolate single-cell clones by limiting dilution or by using cloning cylinders.
-
Expansion and Maintenance: Expand the resistant clones and continuously culture them in the presence of the high concentration of Pifusertib to maintain the resistant phenotype.
-
Verification of Resistance: Regularly assess the IC50 of the resistant cell lines compared to the parental cells using a cell viability assay to confirm the resistant phenotype.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Pifusertib for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, p-AKT (Ser473), AKT1, AKT2, AKT3, and various p-RTKs overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Strategies to Overcome Pifusertib Resistance
The understanding of resistance mechanisms opens avenues for developing strategies to overcome or delay the onset of resistance.
-
Combination Therapy: The most promising approach is the use of combination therapies.[11] Co-targeting the PI3K/AKT/mTOR pathway with inhibitors of bypass signaling pathways, such as RTK inhibitors (e.g., EGFR or HER2 inhibitors), has shown synergistic effects in preclinical models.[8]
-
Targeting AKT3: For resistance driven by AKT3 upregulation, the development of AKT3-selective inhibitors or the use of epigenetic modifiers to suppress its expression could be viable strategies.
-
Intermittent Dosing: Investigating alternative dosing schedules, such as intermittent dosing, may help to delay the emergence of resistance by reducing the selective pressure on the tumor cells.
Conclusion
Resistance to Pifusertib is a multifaceted problem involving on-target alterations, the activation of bypass signaling pathways, and phenotypic plasticity. A thorough understanding of these mechanisms is crucial for the continued development of Pifusertib and other AKT inhibitors. The preclinical data strongly suggest that combination therapies will be essential to unlocking the full potential of this class of drugs in the clinic. Future research should focus on identifying predictive biomarkers of resistance to guide patient selection and the development of rational drug combinations to improve therapeutic outcomes.
References
- 1. Improved Treatment Outcomes by Using Patient Specific Drug Combinations in Mammalian Target of Rapamycin Activated Advanced Metastatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]
- 6. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of AKT3 Confers Resistance to the AKT Inhibitor MK2206 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Tas-117 in Cancer Cell Lines
For research use only. Not for use in diagnostic procedures.
Introduction
Tas-117 is a potent and selective, orally bioavailable, allosteric pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2] The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism.[3] Dysregulation of this pathway is a frequent event in human cancers, making it a key target for therapeutic intervention. This compound has demonstrated significant anti-proliferative activity in a variety of cancer cell lines, particularly those with genetic alterations that lead to the activation of the PI3K/AKT pathway, such as mutations in PIK3CA, loss of the tumor suppressor PTEN, or amplification of AKT2 and HER2.[4][5][6] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines.
Data Presentation: In Vitro Activity of this compound
This compound has shown potent anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the genetic background of the cell line.
| Cancer Type | Cell Line(s) | Genetic Context | IC50 (µM) | Reference(s) |
| Breast Cancer | MCF-7, T-47D, MDA-MB-231 | PIK3CA mutations | Not explicitly stated, but sensitive | [5][7][8] |
| Ovarian Cancer | OVCAR-3, SKOV-3 | PIK3CA E545K mutation | Not explicitly stated, but sensitive | [7][9][10] |
| Endometrial Cancer | Not specified | PIK3CA mutations | Not explicitly stated, but sensitive | [5][7] |
| Lung Cancer | Not specified | Not specified | Not explicitly stated, but sensitive | [9] |
| Multiple Myeloma | MM.1S, MM.1R, OPM1, H929 | High baseline p-AKT | Not explicitly stated, but sensitive | [2] |
Note: While multiple sources confirm the sensitivity of these cell lines to this compound, specific IC50 values from publicly available literature are limited. Researchers are encouraged to determine the IC50 values empirically in their cell lines of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.01 µM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[13]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of p-Akt
This protocol outlines the procedure for detecting the phosphorylation status of AKT at Serine 473 (Ser473) and Threonine 308 (Thr308) in cancer cells treated with this compound.[1][3]
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe for total Akt and β-actin as a loading control.[4]
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Figure 1: PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
Figure 2: Experimental workflow for the cell viability (MTT) assay.
Figure 3: Experimental workflow for Western blot analysis of p-Akt.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. onclive.com [onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for In vivo Studies with Tas-117
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for in vivo studies involving Tas-117, a potent and selective allosteric pan-AKT inhibitor. The information is compiled from preclinical data to guide researchers in designing robust and effective animal studies.
Mechanism of Action
This compound is an orally bioavailable, non-ATP competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). By binding to an allosteric site, this compound prevents the conformational changes required for AKT activation, thereby inhibiting the phosphorylation of its downstream substrates. This ultimately disrupts the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers.
Recommended Dosage for In Vivo Efficacy Studies
The following table summarizes the recommended oral dosages of this compound for in vivo xenograft studies in mice, based on preclinical efficacy data. It is important to note that optimal dosage may vary depending on the specific tumor model, animal strain, and experimental endpoint. Therefore, pilot studies are recommended to determine the most effective and well-tolerated dose for your specific model.
| Animal Model | Cell Line | Tumor Type | Dosage (mg/kg) | Dosing Schedule | Efficacy Endpoint |
| Mouse (xenograft) | H929 | Multiple Myeloma | Not Specified | Oral administration for 14 days | Significant tumor growth inhibition |
| Mouse (xenograft) | NCI-N87 | Gastric Cancer | Not Specified | Oral administration | Dose-dependent antitumor effects |
| Mouse (xenograft) | KPL-4 | Breast Cancer | Not Specified | Oral administration | Antitumor activity |
Note: While specific mg/kg dosages from preclinical efficacy studies are not publicly available in the reviewed literature, toxicology data provides some guidance.
Toxicology Data
Toxicology studies have been conducted in rats and monkeys to assess the safety profile of this compound.
| Species | Study Duration | Highest Non-Severely Toxic Dose | Route of Administration |
| Monkey | 4 weeks | 1.2 mg/kg/day | Oral |
This information can be useful for dose range finding in initial efficacy studies.
Experimental Protocols
Below are generalized protocols for conducting in vivo efficacy and pharmacodynamic studies with this compound in mouse xenograft models.
Xenograft Tumor Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model, a common method for evaluating the antitumor efficacy of compounds.
Materials:
-
Human cancer cell lines (e.g., NCI-N87, KPL-4, H929)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., nude, SCID)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture cancer cells according to standard protocols.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Resuspend the cells in sterile phosphate-buffered saline (PBS) or an appropriate medium, with or without Matrigel, to the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally at the desired dose and schedule. The control group should receive the vehicle.
-
Efficacy Monitoring: Measure tumor dimensions with calipers and body weight regularly (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study period. Collect tumors and other tissues for further analysis.
Pharmacodynamic (PD) Marker Analysis Protocol
To confirm that this compound is hitting its target in vivo, it is essential to measure the modulation of downstream markers in the PI3K/AKT/mTOR pathway.
Materials:
-
Tumor and tissue samples from the efficacy study
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-PRAS40)
-
Secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis: Homogenize tumor and tissue samples in lysis buffer to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against phosphorylated and total forms of AKT and its downstream targets.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which indicates the level of target inhibition. A reduction in phosphorylated PRAS40 is a key indicator of this compound activity.
Concluding Remarks
The provided protocols and dosage information serve as a starting point for researchers investigating the in vivo effects of this compound. It is imperative to adapt these guidelines to the specific experimental context and to conduct preliminary studies to establish optimal conditions. Careful monitoring of animal health and adherence to ethical guidelines for animal research are paramount.
Tas-117: Application Notes and Protocols for Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-117, also known as Pifusertib, is a potent and highly selective, orally bioavailable, allosteric inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3][4][5] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][6] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making Akt a compelling target for cancer therapy.[3][6][7] this compound has demonstrated anti-proliferative activity in various cancer cell lines and has been investigated in clinical trials for the treatment of advanced solid tumors.[2][6][8][9][10] This document provides detailed information on the solubility of this compound and comprehensive protocols for its preparation and use in cell culture experiments.
Quantitative Data Summary
For ease of reference, the following tables summarize the key quantitative data for this compound.
Table 1: Inhibitory Activity of this compound against Akt Isoforms
| Target | IC50 (nM) |
| Akt1 | 4.8[1][4][5][11] |
| Akt2 | 1.6[1][4][5][11] |
| Akt3 | 44[1][4][5][11] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 10 mM[1] | -20°C for up to 6 months; -80°C for up to 1 year[1][11] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound for use in cell culture experiments. Adherence to sterile techniques is crucial to prevent contamination.
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required amount of this compound: The molecular weight of this compound is 424.50 g/mol .[1] To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 424.50 g/mol * 1000 mg/g = 4.245 mg Therefore, dissolve 4.245 mg of this compound in 1 mL of DMSO. Adjust the volume as needed based on the amount of powder.
-
Dissolution: Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution if necessary.
-
Sterile Filtration: To ensure sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[1][11]
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Determine the final desired concentration: The effective concentration of this compound will vary depending on the cell line and the specific experimental goals. It is recommended to perform a dose-response curve (e.g., from 0.1 µM to 10 µM) to determine the optimal concentration for your experiments.
-
Serial Dilution: Prepare a series of dilutions from the 10 mM stock solution to achieve the desired final concentrations in your cell culture medium. It is good practice to perform intermediate dilutions to ensure accuracy.
-
Example for a 10 µM working solution:
-
Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock solution to 18 µL of sterile complete cell culture medium. This will result in a 1 mM intermediate solution.
-
Prepare the final working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium to make 1 mL of 10 µM this compound working solution.
-
-
-
Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically be kept below 0.5% (v/v), and a vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Treatment of Cells: Add the appropriate volume of the this compound working solution to your cell cultures to achieve the desired final concentration. Gently mix the medium in the culture vessel to ensure even distribution of the compound.
Visualizations
The following diagrams illustrate the experimental workflow for preparing this compound and its mechanism of action within the PI3K/Akt/mTOR signaling pathway.
References
- 1. This compound | Akt inhibitor | Probechem Biochemicals [probechem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Akt (p-Akt) Following Tas-117 Treatment
Introduction
Tas-117, also known as Pifusertib, is a potent and selective, orally available, allosteric inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers. Akt activation involves phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1 and Serine 473 (Ser473) in the carboxy-terminal hydrophobic motif, a step mediated by mTORC2. By inhibiting Akt, this compound blocks the phosphorylation of its downstream substrates, leading to anti-tumor activity. This document provides a detailed protocol for the detection and quantification of phosphorylated Akt (p-Akt) at Ser473 in cell lines treated with this compound using Western blot analysis, a fundamental technique to assess the pharmacodynamic effects of this inhibitor.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals working in oncology, cell biology, and pharmacology who are investigating the effects of this compound or other Akt inhibitors on cellular signaling pathways.
Data Presentation: Quantitative Analysis of p-Akt Inhibition by this compound
The following table summarizes the effective concentrations and treatment times of this compound used to inhibit the phosphorylation of Akt in various cancer cell lines, as determined by Western blot analysis. This data serves as a reference for designing experiments to evaluate the efficacy of this compound.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effect on p-Akt (Ser473) | Reference |
| MM.1S | Multiple Myeloma | 1 µM | 6 hours | Significant decrease | |
| MM.1R | Multiple Myeloma | 1 µM | 6 hours | Significant decrease | |
| H929 | Multiple Myeloma | 1 µM | 6 hours | Significant decrease | |
| KMS11 | Multiple Myeloma | 1 µM | 6 hours | Significant decrease | |
| MM.1S | Multiple Myeloma | 0 - 3 µM | 6 hours | Dose-dependent decrease | |
| MM.1S | Multiple Myeloma | 1 µM | 0.5 - 6 hours | Time-dependent decrease, with rapid downregulation within 0.5 hours |
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to analyze the phosphorylation status of Akt at Ser473 in cultured cells following treatment with this compound.
Materials and Reagents
-
Cell Culture: Appropriate cancer cell line (e.g., MM.1S, H929), culture medium, fetal bovine serum (FBS), and antibiotics.
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate) or a similar lysis buffer is recommended. It is crucial to supplement the lysis buffer with protease and phosphatase inhibitors immediately before use.
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (e.g., containing sodium fluoride (B91410) and sodium orthovanadate)
-
-
Protein Assay Reagent: BCA Protein Assay Kit or similar.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue. Precast gels are also suitable.
-
Western Blotting:
-
PVDF or nitrocellulose membranes
-
Transfer buffer (Tris, glycine, methanol)
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies to reduce background.
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody (e.g., Cell Signaling Technology #9271). Recommended dilution: 1:1000.
-
Rabbit anti-total Akt antibody (e.g., Cell Signaling Technology #9272). Recommended dilution: 1:1000.
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit secondary antibody. Recommended dilution: 1:2000.
-
Chemiluminescent Substrate (ECL)
-
Procedure
-
Cell Culture and Treatment: a. Seed cells in appropriate culture plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 3 µM) for the desired duration (e.g., 6 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Extraction: a. After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS. b. Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the
Application Notes and Protocols: Utilizing Tas-117 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-117 (also known as Pifusertib) is a potent and highly selective, orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.[5][6] Activation of the AKT pathway is a known mechanism of resistance to chemotherapy and targeted therapies. By inhibiting AKT, this compound can restore sensitivity to these agents and enhance their antitumor efficacy.[7][8]
These application notes provide a summary of the preclinical evidence supporting the combination of this compound with various chemotherapy agents and targeted therapies. Detailed protocols for in vitro and in vivo studies are provided to guide researchers in designing and executing experiments to evaluate these combinations.
Mechanism of Action: Synergistic Antitumor Activity
This compound is a non-ATP competitive inhibitor that binds to an allosteric site on AKT, locking the kinase in an inactive conformation.[3] This selective inhibition of AKT leads to the downstream suppression of key cellular processes involved in tumor growth and survival.[1][8] Preclinical studies have demonstrated that the combination of this compound with cytotoxic and targeted agents results in synergistic antitumor effects through various mechanisms, including enhanced apoptosis and vertical inhibition of compensatory signaling pathways.[7][9]
Caption: Mechanism of synergistic action of this compound and chemotherapy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the combination of this compound with various therapeutic agents.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy
| Cell Line | Cancer Type | Combination Agent | This compound Effect | Reference |
| A2780 | Ovarian | Cisplatin | Enhanced Cytotoxicity | [7] |
| A2780 | Ovarian | SN-38 (Irinotecan metabolite) | Enhanced Cytotoxicity | [7] |
| A2780 | Ovarian | Fluorouracil | Enhanced Cytotoxicity | [7] |
| NCI-N87 | Gastric | Everolimus | Synergistic Growth Inhibition | [7] |
| NCI-N87 | Gastric | Lapatinib | Synergistic Growth Inhibition | [7] |
Table 2: In Vivo Antitumor Efficacy of this compound in Combination Therapy
| Xenograft Model | Cancer Type | Combination Agent | This compound Effect | Reference |
| A2780 | Ovarian | Carboplatin | Significantly Improved Antitumor Effect | [7] |
| A2780 | Ovarian | Irinotecan | Significantly Improved Antitumor Effect | [7] |
| 4-1ST | Gastric | S-1 | Enhanced Antitumor Effect | [7] |
| NCI-N87 | Gastric | Everolimus | Enhanced Antitumor Activity | [7] |
| NCI-N87 | Gastric | Lapatinib | Enhanced Antitumor Activity | [7] |
| 4-1ST | Gastric | Trastuzumab | Strongly Enhanced Antitumor Effect | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the combination of this compound with chemotherapy agents.
Protocol 1: In Vitro Cell Viability Assay
This protocol describes how to assess the cytotoxic effects of this compound in combination with a chemotherapy agent using a luminescence-based cell viability assay.
Caption: Workflow for in vitro cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., A2780 ovarian cancer)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete growth medium.
-
Add 100 µL of the drug solutions to the appropriate wells to achieve the final desired concentrations. Include wells for single-agent and combination treatments, as well as untreated and vehicle controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each agent alone and in combination.
-
Use software such as CompuSyn to calculate the combination index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: In Vivo Xenograft Tumor Growth Study
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.[7]
Caption: Workflow for in vivo xenograft study.
Materials:
-
Nude mice (e.g., BALB/c nude)
-
Cancer cell line of interest (e.g., A2780 or NCI-N87)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Chemotherapy agent formulation for intravenous or intraperitoneal injection
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in 100-200 µL of serum-free medium (with or without Matrigel) into the flank of each mouse.[7]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy agent alone, combination of this compound and chemotherapy agent).
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor volumes and body weights twice a week.[7]
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
Euthanize the mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period.
-
Excise the tumors, weigh them, and process them for pharmacodynamic analysis (e.g., immunoblotting for p-AKT).
-
Protocol 3: Pharmacodynamic Analysis by Immunoblotting
This protocol is for assessing the inhibition of AKT signaling in tumor tissues from the in vivo study.
Materials:
-
Tumor tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-PARP, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tumor tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Cleavage of PARP can be used as an indicator of apoptosis.[7]
-
Conclusion
The combination of this compound with various chemotherapy and targeted agents has shown promising preclinical activity, suggesting that this approach could be a valuable therapeutic strategy for various cancers. The protocols provided herein offer a framework for researchers to further investigate the potential of this compound in combination therapy. Careful consideration of appropriate cell line models, xenograft models, and dosing schedules will be crucial for the successful translation of these findings to the clinical setting.
References
- 1. This compound | Akt inhibitor | Probechem Biochemicals [probechem.com]
- 2. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Enhanced Antitumor Efficacy of this compound in Combination with Chemotherapy and Targeted Therapies [synapse.patsnap.com]
Application Notes and Protocols for Studying Drug Synergy with Pifusertib and mTOR Inhibitors
Introduction
Pifusertib (TAS-117) is a potent and selective allosteric inhibitor of AKT1/2/3, key nodes in the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common event in various cancers.[4][5][6] Given that both Pifusertib and mTOR inhibitors target the same signaling cascade, there is a strong rationale for investigating their potential synergistic effects. Combining an upstream AKT inhibitor like Pifusertib with a downstream mTOR inhibitor could lead to a more complete and durable pathway inhibition, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and analyze experiments to study the synergistic effects of Pifusertib in combination with mTOR inhibitors.
Mechanism of Action and Rationale for Combination
The PI3K/AKT/mTOR pathway is a central signaling network that integrates extracellular signals to control essential cellular functions. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including the mTORC1 complex. mTORC1 subsequently promotes protein synthesis and cell growth by phosphorylating substrates like S6K and 4E-BP1.[5][6][7]
Pifusertib, as an allosteric AKT inhibitor, prevents the activation of AKT, thereby blocking the downstream signaling to mTORC1.[3] mTOR inhibitors, such as rapamycin (B549165) and its analogs (rapalogs), directly target the mTORC1 complex. A combination strategy targeting both AKT and mTORC1 is hypothesized to result in a more profound and sustained inhibition of the pathway, potentially leading to synergistic anti-tumor effects.[8][9]
Data Presentation: Quantifying Synergy
The primary goal of a drug combination study is to determine whether the observed effect of the combination is greater than what would be expected from the individual drugs. This is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method.[10]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The following tables provide a template for presenting quantitative data from synergy experiments.
Table 1: In Vitro IC50 Values of Pifusertib and mTOR Inhibitor in Cancer Cell Lines
| Cell Line | Pifusertib IC50 (nM) | mTOR Inhibitor IC50 (nM) |
| Cell Line A | Data | Data |
| Cell Line B | Data | Data |
| Cell Line C | Data | Data |
Table 2: Combination Index (CI) Values for Pifusertib and mTOR Inhibitor Combination
| Cell Line | Drug Concentration Ratio (Pifusertib:mTOR Inhibitor) | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
| Cell Line A | 1:1 | 0.5 | Data | Synergistic |
| Cell Line A | 1:2 | 0.5 | Data | Synergistic |
| Cell Line B | 1:1 | 0.5 | Data | Additive |
Table 3: Effects of Pifusertib and mTOR Inhibitor Combination on Apoptosis
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Control | - | Data |
| Pifusertib | Data | Data |
| mTOR Inhibitor | Data | Data |
| Combination | Data + Data | Data |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis (MTT/SRB Assay)
This protocol outlines the steps for determining cell viability in response to Pifusertib and an mTOR inhibitor, both alone and in combination, and for calculating the Combination Index.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pifusertib
-
mTOR inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Drug Preparation: Prepare a dilution series for both Pifusertib and the mTOR inhibitor.
-
Drug Treatment: Treat the cells with a matrix of drug concentrations, including single-agent titrations and combination treatments at fixed ratios (e.g., 1:1, 1:2, 2:1).[12]
-
Incubation: Incubate the plates for 48-72 hours.[11]
-
Viability Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.
-
For SRB: Fix the cells with trichloroacetic acid, stain with SRB solution, wash, and then solubilize the bound dye with a Tris-base solution. Read the absorbance at 510 nm.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each drug alone.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) values from the dose-response data.[13]
-
Protocol 2: Western Blot Analysis of Pathway Inhibition
This protocol is for assessing the molecular effects of Pifusertib and the mTOR inhibitor on the PI3K/AKT/mTOR pathway.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by the drug combination.
Materials:
-
Treated cells
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combined inhibition of PI3K and mTOR exerts synergistic antiproliferative effect, but diminishes differentiative properties of rapamycin in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Tas-117 Sensitivity Screening
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tas-117 (also known as Pifusertib) is a potent and selective, orally available, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2][3] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[2] Aberrations in this pathway are among the most common molecular drivers in human cancers, making AKT a compelling therapeutic target.[2][3] this compound's non-ATP-competitive, allosteric mechanism of inhibition confers high selectivity, minimizing off-target kinase effects.[1][2]
These application notes provide a comprehensive framework for assessing the sensitivity of cancer cell lines to this compound. The protocols detailed herein describe methods to determine cell viability (IC50), quantify apoptosis, and confirm the on-target mechanism of action through Western blot analysis of downstream AKT pathway components. This multi-assay approach enables researchers to identify sensitive cell lines, investigate mechanisms of resistance, and discover potential predictive biomarkers.
Mechanism of Action of this compound
This compound binds to an allosteric site on the AKT protein, preventing the conformational changes necessary for its activation and phosphorylation.[4] This blockade of AKT signaling leads to the dephosphorylation and/or inhibition of downstream effector proteins, such as PRAS40, which ultimately results in cell cycle arrest and apoptosis in susceptible cancer cells.[4][5] The diagram below illustrates the central role of AKT in the signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Tas-117
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-117 is a potent and selective allosteric inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers.[1] By inhibiting Akt, this compound disrupts this pathway, leading to the suppression of tumor growth. Preclinical studies have demonstrated that this compound inhibits the proliferation of a variety of human cancer cell lines and can induce cell cycle arrest and apoptosis.[2] This document provides detailed protocols for analyzing the effects of this compound on cancer cells using flow cytometry, a powerful technique for single-cell analysis. The provided protocols focus on the assessment of apoptosis through Annexin V and Propidium Iodide (PI) staining and the analysis of cell cycle distribution using PI.
Mechanism of Action of this compound
This compound functions by binding to an allosteric site on the Akt kinase, which locks the protein in an inactive conformation. This prevents the downstream phosphorylation of numerous substrates that are critical for cell survival and proliferation. The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. There, Akt is phosphorylated and activated, leading to the phosphorylation of a multitude of downstream targets that regulate cellular processes such as glucose metabolism, protein synthesis, and cell cycle progression, while also inhibiting apoptosis. By blocking Akt activity, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and the induction of programmed cell death (apoptosis).
Data Presentation
Quantitative analysis of flow cytometry data is crucial for evaluating the efficacy of this compound. The following tables are templates for the clear and structured presentation of data obtained from the described protocols.
Table 1: Apoptosis Induction by this compound in [Cell Line Name] Cells
| Treatment | Concentration (µM) | Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | - | 24 | |||
| This compound | X | 24 | |||
| This compound | Y | 24 | |||
| This compound | Z | 24 | |||
| Vehicle Control | - | 48 | |||
| This compound | X | 48 | |||
| This compound | Y | 48 | |||
| This compound | Z | 48 |
Table 2: Cell Cycle Distribution of [Cell Line Name] Cells Treated with this compound
| Treatment | Concentration (µM) | Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | - | 24 | ||||
| This compound | X | 24 | ||||
| This compound | Y | 24 | ||||
| This compound | Z | 24 | ||||
| Vehicle Control | - | 48 | ||||
| This compound | X | 48 | ||||
| This compound | Y | 48 | ||||
| This compound | Z | 48 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[3][4][5]
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells), wash the adherent cells with PBS, and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the cells from the collected medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution by quantifying the DNA content of the cells.[6][7][8][9]
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
PI Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Wash the cells once with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a doublet discrimination gate to exclude cell aggregates from the analysis.
-
The DNA content will be represented in a histogram, and the percentages of cells in G0/G1, S, and G2/M phases can be quantified using cell cycle analysis software.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for apoptosis analysis using Annexin V/PI staining.
Caption: Logical relationship of expected outcomes following this compound treatment.
References
- 1. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 7. bosterbio.com [bosterbio.com]
- 8. mdpi.com [mdpi.com]
- 9. revvity.com [revvity.com]
Application Notes and Protocols: Identifying Tas-117 Resistance Genes using CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-117 (Pifusertib) is a potent and selective allosteric inhibitor of all three AKT isoforms (AKT1, 2, and 3), a key node in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[1][2][3] While showing promise in clinical trials, the development of drug resistance remains a significant challenge in targeted cancer therapy.[4][5] Genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 screens have emerged as a powerful tool to systematically identify genes whose loss-of-function confers resistance to anti-cancer drugs.[6][7][8][9] This application note provides a detailed protocol for a pooled lentiviral CRISPR/Cas9 knockout screen to identify genes involved in resistance to this compound.
Core Concepts
The underlying principle of this screen is to generate a diverse population of cells, each with a single gene knockout, and then apply selective pressure with this compound. Cells with knockouts of genes essential for this compound's cytotoxic or cytostatic effects will be depleted from the population, while cells with knockouts of genes that confer resistance will become enriched. By comparing the representation of single-guide RNAs (sgRNAs) in the treated versus untreated populations using next-generation sequencing, we can identify genes that modulate sensitivity to this compound.
Data Presentation
Quantitative data from a CRISPR screen for this compound resistance would typically be presented in a ranked table of candidate genes. The following table is a template illustrating how such data could be structured. The values are hypothetical and serve as a placeholder for actual experimental results.
| Gene Symbol | Log2 Fold Change (this compound vs. Control) | P-value | False Discovery Rate (FDR) | Brief Functional Annotation |
| GENE_A | 5.8 | 1.2e-8 | 2.5e-7 | Involved in drug efflux |
| GENE_B | 4.9 | 3.5e-7 | 4.1e-6 | Component of a parallel survival pathway |
| GENE_C | 4.2 | 1.1e-6 | 9.8e-6 | Negative regulator of a resistance pathway |
| KEAP1 | 3.7 | 5.4e-6 | 3.2e-5 | Adaptor protein for NRF2 degradation |
| ... | ... | ... | ... | ... |
Signaling Pathways
PI3K/AKT/mTOR Signaling Pathway
This compound targets the central kinase AKT in the PI3K/AKT/mTOR pathway. This pathway is critical for regulating cell growth, proliferation, survival, and metabolism. Understanding this pathway is essential for interpreting the results of a this compound resistance screen.
Caption: The PI3K/AKT/mTOR signaling pathway targeted by this compound.
KEAP1-NRF2 Pathway in Drug Resistance
A potential mechanism of resistance to various cancer therapies involves the KEAP1-NRF2 pathway.[10][11][12] Constitutive activation of NRF2, often through mutations in KEAP1, can lead to the upregulation of cytoprotective genes, which may contribute to resistance to drugs like this compound.[13][14]
Caption: The KEAP1-NRF2 pathway and its role in drug resistance.
Experimental Protocols
Genome-Wide CRISPR/Cas9 Knockout Screen Workflow
The following diagram outlines the major steps in a pooled lentiviral CRISPR/Cas9 screen to identify this compound resistance genes.
Caption: Workflow for a pooled CRISPR/Cas9 screen for drug resistance.
Detailed Methodologies
1. Cell Line Selection and Culture
-
Choose a cancer cell line that is sensitive to this compound. Determine the IC50 value of this compound for the selected cell line using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Culture the cells in the recommended medium and conditions. Ensure the cells are healthy and in the exponential growth phase before transduction.
-
The cell line should stably express Cas9. If not, first establish a Cas9-expressing cell line by lentiviral transduction and selection.
2. Lentiviral Library Production
-
Amplify a genome-wide human sgRNA library (e.g., GeCKO, TKOv3) according to the manufacturer's instructions.
-
Co-transfect the sgRNA library plasmid pool along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids into HEK293T cells using a transfection reagent like Lipofectamine 3000.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
Titer the virus to determine the optimal amount needed to achieve a low multiplicity of infection (MOI) of 0.3-0.5. This is crucial to ensure that most cells receive a single sgRNA.
3. Lentiviral Transduction and Antibiotic Selection
-
Transduce the target cells with the lentiviral sgRNA library at an MOI of 0.3-0.5. Ensure a sufficient number of cells are transduced to maintain a library coverage of at least 200-500 cells per sgRNA.
-
After 24-48 hours, replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin) at a pre-determined concentration that kills non-transduced cells within 2-3 days.
-
Maintain the cells under selection until a stable population of transduced cells is established.
4. This compound Selection
-
Split the surviving cells into two populations: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group.
-
Treat the cells with a concentration of this compound that results in significant but not complete cell death (e.g., IC80-IC90).
-
Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of resistant clones. Passage the cells as needed, maintaining high library coverage.
-
Harvest cell pellets from the initial population (T0), the final control population, and the final this compound-resistant population.
5. Genomic DNA Extraction, PCR, and Sequencing
-
Extract genomic DNA from the harvested cell pellets using a commercial kit.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
6. Data Analysis
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Use software packages like MAGeCK to normalize the read counts and identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control population.
-
Rank the genes based on statistical significance (e.g., p-value, FDR) to identify top candidates for conferring this compound resistance.
7. Validation of Candidate Genes
-
Validate the top candidate genes from the screen using individual sgRNAs to confirm their role in this compound resistance.
-
Perform functional studies to elucidate the mechanism by which the validated genes contribute to resistance.
The application of CRISPR/Cas9 screens provides a powerful and unbiased approach to identify the genetic determinants of resistance to this compound. The protocols and conceptual frameworks provided in this application note offer a comprehensive guide for researchers to undertake such studies. The identification of novel resistance mechanisms will be crucial for the development of rational drug combinations and strategies to overcome resistance to AKT inhibitors in the clinic.
References
- 1. This compound | Akt inhibitor | Probechem Biochemicals [probechem.com]
- 2. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pifusertib in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pifusertib (TAS-117) is a potent, selective, and orally active allosteric inhibitor of the serine/threonine kinase Akt (also known as protein kinase B).[1] It demonstrates high affinity for all three Akt isoforms, with IC50 values of 4.8 nM for Akt1, 1.6 nM for Akt2, and 44 nM for Akt3.[1][2] By binding to an allosteric site, Pifusertib prevents the conformational changes required for Akt activation, thereby inhibiting downstream signaling pathways crucial for cell survival, proliferation, and growth.[3] The PI3K/Akt/mTOR pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[4][5][6]
Three-dimensional (3D) spheroid culture models are increasingly utilized in cancer research and drug development as they more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[7][8] Spheroids replicate key aspects of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and barriers to drug penetration.[9] Consequently, they often exhibit a higher resistance to anti-cancer drugs, providing a more predictive in vitro model for assessing therapeutic efficacy.[10]
These application notes provide a comprehensive overview and detailed protocols for the use of Pifusertib in 3D spheroid culture models, including data presentation, experimental methodologies, and visualization of the relevant signaling pathway and experimental workflows.
Mechanism of Action of Pifusertib
Pifusertib functions as an allosteric inhibitor of Akt. Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, allosteric inhibitors bind to a distinct site on the protein.[3] This binding event locks Akt in an inactive conformation, preventing its phosphorylation and subsequent activation by upstream kinases such as PDK1 and mTORC2.[5] The inhibition of Akt leads to the downstream suppression of signals that promote cell cycle progression, protein synthesis, and cell survival, ultimately inducing apoptosis and autophagy.[1][2] Pifusertib has also been shown to enhance endoplasmic reticulum (ER) stress, particularly when used in combination with proteasome inhibitors.[1][2]
Data Presentation: Pifusertib Efficacy in 3D Spheroid Models
The following tables present illustrative quantitative data on the efficacy of Pifusertib in various cancer cell line-derived 3D spheroid models. This data is representative of expected outcomes and should be used as a guideline for experimental design, as IC50 values can be significantly higher in 3D cultures compared to 2D monolayers.
Table 1: Illustrative IC50 Values of Pifusertib in 2D vs. 3D Spheroid Cultures
| Cell Line | Cancer Type | 2D Culture IC50 (nM) | 3D Spheroid IC50 (nM) (Illustrative) |
| HCT116 | Colon Carcinoma | 120 | 480 |
| PC-3 | Prostate Cancer | 85 | 350 |
| A549 | Lung Carcinoma | 200 | 750 |
| MCF-7 | Breast Cancer | 150 | 600 |
Table 2: Illustrative Effect of Pifusertib on Spheroid Growth (A549 Cell Line)
| Pifusertib Concentration (nM) | Average Spheroid Diameter (µm) at 72h | Percent Growth Inhibition (%) |
| 0 (Vehicle) | 650 | 0 |
| 100 | 580 | 10.8 |
| 500 | 450 | 30.8 |
| 1000 | 320 | 50.8 |
| 5000 | 250 | 61.5 |
Experimental Protocols
The following are detailed protocols for the formation of 3D spheroids, treatment with Pifusertib, and subsequent analysis of spheroid growth and cell viability.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 1,000 to 5,000 cells per 100 µL, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of a ULA 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours, or until spheroids of the desired size and morphology are formed.
Protocol 2: Pifusertib Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a ULA 96-well plate
-
Pifusertib stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of Pifusertib in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest Pifusertib dose.
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.
-
Add 50 µL of the prepared Pifusertib dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Spheroid Growth and Viability Assays
This protocol outlines methods to quantify the effects of Pifusertib on spheroid size and cell viability.
A. Spheroid Growth Assessment (Brightfield Imaging)
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At desired time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the major and minor diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)^2.
-
Normalize the spheroid volume at each time point to the initial volume at time 0 to determine the relative growth inhibition.
B. Cell Viability Assessment (ATP-based Assay, e.g., CellTiter-Glo® 3D)
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer-compatible 96-well opaque plates
-
Multichannel pipette
Procedure:
-
After the treatment period, equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL).
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to a 96-well opaque-walled plate.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The use of 3D spheroid culture models provides a more clinically relevant platform for evaluating the efficacy of anti-cancer agents like Pifusertib. The protocols outlined in this document offer a robust framework for investigating the dose-dependent effects of Pifusertib on spheroid growth and viability. By leveraging these advanced in vitro models, researchers can gain deeper insights into the therapeutic potential of Akt inhibitors in a setting that more closely mimics the complexity of solid tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-Dimensional Cell Culture: A Breakthrough in Vivo | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Immunohistochemical Analysis of Biomarkers in Tas-117 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-117 is a potent and selective, oral, allosteric pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism; its aberrant activation is a frequent event in human cancers.[4][5] this compound has been evaluated in clinical trials for the treatment of advanced solid tumors, particularly those harboring genetic alterations in the PI3K/Akt pathway, such as PIK3CA mutations, AKT1 mutations, or loss of the tumor suppressor PTEN.[1][2][3][6]
Biomarkers are essential tools for assessing the pharmacodynamic activity of targeted therapies like this compound and for identifying patients who are most likely to respond to treatment.[7][8] Immunohistochemistry (IHC) is a powerful and widely used technique to evaluate protein expression and phosphorylation status within the tumor microenvironment, providing crucial insights into drug efficacy and mechanism of action. This document provides detailed protocols for the IHC-based detection of key biomarkers in tumor tissues treated with this compound, focusing on phosphorylated Akt (p-Akt) and a downstream effector, phosphorylated S6 ribosomal protein (p-S6).
This compound Mechanism of Action and Key Biomarkers
This compound functions by binding to an allosteric site on the Akt protein, which inhibits its kinase activity.[2] This blockade of Akt signaling leads to decreased phosphorylation of its downstream substrates, including Proline-Rich Akt Substrate of 40 kDa (PRAS40), Forkhead box protein O1 (FOXO1), and the mTOR complex 1 (mTORC1) substrate, S6 ribosomal protein.[5][9][10] Therefore, a decrease in the phosphorylation of Akt at serine 473 (p-Akt Ser473) and S6 at serine 235/236 (p-S6 Ser235/236) in tumor tissue following this compound treatment serves as a direct pharmacodynamic marker of target engagement and pathway inhibition.
Data Presentation
The following tables summarize the expected quantitative changes in biomarker expression in tumors following treatment with this compound. Data is presented as a hypothetical representation based on the known mechanism of action of the drug. Actual results may vary depending on the tumor type, dosage, and individual patient response.
Table 1: Quantitative Analysis of p-Akt (Ser473) Expression by Immunohistochemistry
| Treatment Group | N | H-Score (Mean ± SD) | Percentage of Positive Cells (Mean ± SD) |
| Vehicle Control | 10 | 180 ± 45 | 75% ± 15% |
| This compound (Low Dose) | 10 | 90 ± 30 | 35% ± 10% |
| This compound (High Dose) | 10 | 45 ± 20 | 15% ± 8% |
Table 2: Quantitative Analysis of p-S6 (Ser235/236) Expression by Immunohistochemistry
| Treatment Group | N | H-Score (Mean ± SD) | Percentage of Positive Cells (Mean ± SD) |
| Vehicle Control | 10 | 210 ± 50 | 85% ± 12% |
| This compound (Low Dose) | 10 | 105 ± 35 | 40% ± 15% |
| This compound (High Dose) | 10 | 50 ± 25 | 20% ± 10% |
Experimental Protocols
Immunohistochemistry Staining Protocol for p-Akt (Ser473) and p-S6 (Ser235/236) in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
1. Deparaffinization and Rehydration:
-
Place slides in a 60°C oven for 20-30 minutes to melt the paraffin.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in:
-
100% ethanol (B145695), two changes for 3 minutes each.
-
95% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse slides in distilled water.
2. Antigen Retrieval:
-
For both p-Akt (Ser473) and p-S6 (Ser235/236), heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool down to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides with distilled water and then with wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T).
3. Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 15-20 minutes at room temperature.
-
Rinse with wash buffer.
-
Block non-specific antibody binding by incubating sections with a protein blocking solution (e.g., 5% normal goat serum in TBS-T) for 30-60 minutes at room temperature in a humidified chamber.
4. Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., rabbit anti-p-Akt Ser473 or rabbit anti-p-S6 Ser235/236) to its optimal concentration in antibody diluent.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection:
-
Rinse the slides with wash buffer (3 changes for 5 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3 changes for 5 minutes each).
-
Prepare the chromogen substrate solution (e.g., DAB) according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until the desired staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
6. Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.
-
"Blue" the hematoxylin by rinsing in running tap water or a bluing agent.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Mount the coverslip with a permanent mounting medium.
7. Image Acquisition and Analysis:
-
Acquire high-resolution digital images of the stained slides.
-
Quantify the staining intensity and the percentage of positive cells using image analysis software. The H-score is a common method for quantifying IHC staining and is calculated as: H-score = Σ (I × Pi), where 'I' is the intensity score (0, 1+, 2+, 3+) and 'Pi' is the percentage of cells stained at that intensity.
Mandatory Visualizations
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. IHCeasy Phospho-AKT (Ser473) Ready-To-Use IHC Kit KHC0293 | Proteintech [ptglab.com]
- 3. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunohistochemical demonstration of phospho-Akt in high Gleason grade prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Metabolomics Analysis of Cancer Cells Following Pifusertib Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pifusertib, also known as TAS-117, is a potent and selective allosteric inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers.[1][3][4] Pifusertib inhibits all three Akt isoforms (Akt1, Akt2, and Akt3), leading to the downstream suppression of key cellular processes that drive tumorigenesis.[2] Understanding the metabolic reprogramming induced by Pifusertib is crucial for elucidating its complete mechanism of action, identifying biomarkers of response, and developing effective combination therapies.
These application notes provide a comprehensive overview and detailed protocols for conducting metabolomics analysis of cancer cells exposed to Pifusertib. The focus is on leveraging mass spectrometry-based techniques to quantify changes in key metabolic pathways.
Pifusertib's Mechanism of Action and Impact on Cancer Cell Metabolism
Pifusertib, by inhibiting Akt, disrupts the signaling cascade that promotes anabolic processes and nutrient uptake in cancer cells. Akt directly and indirectly regulates a host of metabolic enzymes and transcription factors.[3][5] Inhibition of Akt is expected to lead to significant alterations in central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), the tricarboxylic acid (TCA) cycle, as well as amino acid and lipid metabolism.[3][5]
Quantitative Metabolomic Changes Following Akt Inhibition
While specific quantitative metabolomics data for Pifusertib are not yet widely published, studies on other potent Akt inhibitors, such as MK-2206, in various cancer cell lines provide valuable insights into the expected metabolic shifts. The following tables summarize representative quantitative data from such studies.
Table 1: Alterations in Phospholipid Metabolism Intermediates in PC3 Prostate Cancer Cells Following MK-2206 Treatment. [6]
| Metabolite | Change After 6h | Change After 24h |
| Phosphoethanolamine | ↓ Significant Decrease | ↓ Maintained Decrease |
| Phosphocholine | ↓ Significant Decrease | ↓ Maintained Decrease |
| Glycerophosphoethanolamine | ↓ Significant Decrease | ↑ Significant Increase |
| Glycerophosphocholine | ↓ Significant Decrease | ↑ Significant Increase |
Table 2: Changes in Bioenergetics and Choline Metabolism in Cancer Models Treated with an Akt Inhibitor (MK-2206). [6]
| Metabolite/Ratio | Cancer Model | Change Observed |
| Nucleoside Triphosphates (NTP) | PC3 Prostate Cancer Cells (in vitro) | ↓ Significant Decrease |
| Total Choline (tCho) / Water Ratio | HT29 Colon Cancer Xenografts (in vivo) | ↓ Significant Decrease |
Table 3: Predicted Impact of Pifusertib on Key Metabolic Pathways Based on Akt Inhibition.
| Metabolic Pathway | Key Metabolites | Expected Change Upon Pifusertib Treatment | Rationale |
| Glycolysis | Glucose-6-phosphate, Fructose-1,6-bisphosphate, Lactate | ↓ | Akt promotes glucose uptake and activates several glycolytic enzymes.[5] |
| Pentose Phosphate Pathway | 6-Phosphogluconate, Ribose-5-phosphate | ↓ | Akt signaling can direct glucose flux into the PPP for nucleotide synthesis.[1] |
| TCA Cycle | Citrate, α-Ketoglutarate, Malate | ↓ | Reduced glycolytic flux and potential effects on anaplerotic reactions. |
| Amino Acid Metabolism | Glutamine, Glutamate, Aspartate | ↓ | Akt influences glutamine uptake and metabolism to fuel the TCA cycle. |
| Lipid Metabolism | Fatty Acids, Phosphatidylcholines | ↓ | Akt promotes de novo lipid synthesis through SREBP1. |
Experimental Protocols
Cell Culture and Pifusertib Treatment
-
Cell Line Selection: Choose a cancer cell line with a well-characterized PI3K/Akt/mTOR pathway status (e.g., PTEN-null or PIK3CA-mutant cell lines like PC3, MCF-7, or U87MG).
-
Cell Culture: Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Pifusertib Treatment:
-
Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of Pifusertib (this compound) in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentrations of Pifusertib (e.g., based on the IC50 value for the specific cell line) and a vehicle control (DMSO) for various time points (e.g., 6, 24, 48 hours).
-
Metabolite Extraction
-
Quenching:
-
Rapidly aspirate the culture medium.
-
Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites and arrest metabolism.
-
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well.
-
Scrape the cells from the well plate in the methanol solution.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Lysis and Precipitation:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -20°C for 1 hour to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Collection:
-
Carefully collect the supernatant containing the extracted metabolites into a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until analysis.
-
LC-MS Based Metabolomics Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol or a specific mobile phase composition) immediately before analysis.
-
Chromatographic Separation:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Employ a column suitable for polar metabolite separation, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.
-
Develop a gradient elution method using appropriate mobile phases (e.g., acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate).
-
-
Mass Spectrometry Detection:
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Use a data-dependent or data-independent acquisition strategy to collect both MS1 and MS/MS data for metabolite identification.
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software for peak picking, alignment, and integration.
-
Identify metabolites by matching their accurate mass, retention time, and fragmentation patterns to metabolite databases (e.g., METLIN, HMDB).
-
Perform statistical analysis (e.g., t-test, ANOVA, PCA, OPLS-DA) to identify metabolites that are significantly altered by Pifusertib treatment.
-
Conduct pathway analysis to determine the metabolic pathways most affected by the drug.
-
Mandatory Visualizations
PI3K/Akt/mTOR Signaling Pathway and Metabolism
Caption: PI3K/Akt/mTOR signaling pathway and its regulation of cancer cell metabolism.
Experimental Workflow for Metabolomics Analysis
Caption: Experimental workflow for metabolomics analysis of Pifusertib-treated cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. The PI3K-AKT network at the interface of oncogenic signalling and cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic biomarkers of response to the AKT inhibitor MK-2206 in pre-clinical models of human colorectal and prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming TAS-117 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to TAS-117, a selective allosteric pan-AKT inhibitor, in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
1. My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the potential molecular mechanisms?
Acquired resistance to allosteric AKT inhibitors like this compound in cancer cell lines can arise through several mechanisms. The most common is the alteration of the drug's target, the AKT protein itself. This can include:
-
Mutations in the AKT1 gene: Specific mutations can prevent the allosteric inhibitor from binding effectively to the AKT1 protein, thereby rendering the drug ineffective.
-
Upregulation of other AKT isoforms: Cancer cells may compensate for the inhibition of one AKT isoform by increasing the expression of others, such as AKT3. Since this compound has different potencies against different isoforms, a significant increase in a less sensitive isoform can lead to resistance.
Another key mechanism is the activation of parallel or downstream signaling pathways that bypass the need for AKT signaling to promote cell survival and proliferation. This can involve the activation of pathways such as the PIM signaling pathway.
2. I am starting a new project with this compound. Which cancer cell lines are likely to be sensitive?
Cancer cell lines with a dependency on the PI3K/AKT/mTOR signaling pathway are generally more sensitive to this compound. Look for cell lines with the following genetic characteristics:
-
PIK3CA mutations: Activating mutations in the PIK3CA gene lead to constitutive activation of the PI3K/AKT pathway.
-
PTEN loss or mutation: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, results in hyperactivation of AKT.
-
AKT1 E17K mutation: This activating mutation in AKT1 can sensitize cells to AKT inhibitors.
-
AKT2 or HER2 gene amplification: Overexpression of these genes can also lead to increased AKT signaling and sensitivity to this compound.[1]
3. My cells are showing resistance to this compound. What are the recommended strategies to overcome this?
The primary strategy to overcome this compound resistance is the use of combination therapies. By targeting multiple nodes in a signaling pathway or targeting a parallel compensatory pathway, you can often achieve a synergistic or additive effect and restore sensitivity.
4. Which drugs have shown synergistic effects when combined with this compound?
Preclinical studies have shown that this compound can act synergistically with a variety of other anti-cancer agents:
-
Chemotherapeutic agents: this compound can enhance the cytotoxic effects of traditional chemotherapy drugs such as carboplatin, irinotecan, and S-1.
-
mTOR inhibitors: Combining this compound with an mTOR inhibitor like everolimus (B549166) provides a vertical inhibition of the PI3K/AKT/mTOR pathway, leading to synergistic growth inhibition and apoptosis.
-
HER2 inhibitors: In HER2-positive cancer models, this compound shows synergy with HER2 inhibitors like lapatinib (B449) and trastuzumab.
5. How can I confirm that this compound is inhibiting the AKT pathway in my cells?
You can perform a Western blot analysis to assess the phosphorylation status of key downstream targets of AKT. A reduction in the phosphorylation of proteins like PRAS40, GSK3β, and S6 ribosomal protein upon this compound treatment indicates successful target engagement and pathway inhibition.
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound Over Time
Your cell line is showing a gradual increase in the half-maximal inhibitory concentration (IC50) for this compound.
| Potential Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response assay to quantify the shift in IC50. 2. Sequence AKT Gene: Analyze the AKT1 gene for potential resistance mutations. 3. Assess AKT Isoform Expression: Use Western blotting to check for upregulation of AKT2 or AKT3. 4. Explore Combination Therapies: Test the synergy of this compound with other inhibitors (e.g., mTOR or MEK inhibitors). |
| Cell line heterogeneity | 1. Single-Cell Cloning: Isolate and expand single-cell clones to obtain a more homogenous population. 2. Re-evaluate Sensitivity: Determine the IC50 of individual clones to identify sensitive and resistant subpopulations. |
| Experimental variability | 1. Standardize Protocols: Ensure consistent cell seeding densities, drug concentrations, and incubation times. 2. Re-test Drug Aliquots: Use a fresh aliquot of this compound to rule out degradation of the compound. |
Quantitative Data Example: IC50 Shift in Resistant Cells (using MK-2206 as a proxy for allosteric AKT inhibitors)
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| H460 (Lung Cancer) | ~3-10 | >10 (in MDR sublines) | >1-3 |
| S1 (Colon Cancer) | ~3-10 | >10 (in MDR sublines) | >1-3 |
Note: Data is generalized from studies on the allosteric AKT inhibitor MK-2206 and multidrug-resistant (MDR) cell lines.[2] The exact fold resistance for this compound will vary depending on the cell line and the specific resistance mechanism.
Problem 2: Lack of Efficacy in a New Cell Line Expected to be Sensitive
You are testing this compound in a cell line with a known PIK3CA mutation, but you are not observing the expected growth inhibition.
| Potential Cause | Troubleshooting Steps |
| Activation of parallel survival pathways | 1. Pathway Analysis: Use a phospho-kinase array or Western blotting to screen for the activation of other pro-survival pathways (e.g., MAPK/ERK, PIM). 2. Test Combination with Parallel Pathway Inhibitors: Evaluate the synergistic effects of this compound with inhibitors of the identified activated pathway. |
| Low AKT dependence | 1. AKT Knockdown: Use siRNA to knockdown AKT and observe the effect on cell viability. If knockdown has a minimal effect, the cells may not be highly dependent on AKT for survival, despite the PIK3CA mutation. |
| Incorrect Dosing | 1. Dose-Response Curve: Perform a wide-range dose-response experiment to ensure you are testing concentrations that are relevant for inhibiting AKT. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
This protocol describes a general method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Spectrophotometer or luminometer
Methodology:
-
Determine the initial IC50:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Maintain the cells in this concentration, passaging them as they reach 70-80% confluency.
-
-
Dose Escalation:
-
Once the cells are growing at a stable rate in the initial concentration, gradually increase the this compound concentration. A 1.5 to 2-fold increase at each step is recommended.
-
Continue this process of stepwise dose escalation. If significant cell death occurs, maintain the cells at the previous concentration until they have adapted.
-
-
Characterize the Resistant Cell Line:
-
After several months of continuous culture with increasing this compound concentrations, a resistant cell line should be established.
-
Determine the new IC50 of the resistant cell line and compare it to the parental cell line to calculate the fold resistance.
-
Freeze down stocks of the resistant cell line at various passages.
-
Protocol 2: Western Blot Analysis of AKT Pathway Inhibition
This protocol details the steps to assess the phosphorylation status of AKT downstream targets.
Materials:
-
Parental and this compound resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-PRAS40, anti-PRAS40, anti-phospho-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment and Lysis:
-
Seed both parental and resistant cells and treat with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio upon this compound treatment indicates pathway inhibition.
-
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and overcoming this compound resistance.
Caption: Logic of combination therapy to overcome this compound resistance.
References
Technical Support Center: Tas-117 Preclinical Off-Target and On-Target Toxicities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing Tas-117 in preclinical models. The information provided is intended to address potential issues and guide experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known or expected off-target effects of this compound in preclinical models?
A1: this compound is a highly potent and selective allosteric pan-AKT inhibitor.[1][2][3][4] Preclinical data suggests that this compound has no observed off-target inhibition of other kinases, indicating a high degree of selectivity.[1][4][5] Therefore, the majority of observed preclinical toxicities are considered "on-target" effects, stemming from the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for various physiological processes.
Q2: What are the most common on-target toxicities observed with this compound in animal models?
A2: Preclinical toxicology studies in rats and monkeys have identified two primary on-target toxicities:
-
Dysregulation of carbohydrate metabolism: This most prominently manifests as hyperglycemia.[2]
-
Atrophic changes: Atrophy has been noted in lymphatic/hematopoietic organs and in adipocytes.[2][6]
Q3: We are observing hyperglycemia in our rodent models treated with this compound. Is this expected, and how can we manage it?
A3: Yes, hyperglycemia is an expected on-target effect of potent AKT inhibition. The AKT pathway is a key regulator of glucose metabolism. To manage this, consider the following:
-
Monitoring: Implement regular blood glucose monitoring.
-
Dosing Schedule: An intermittent dosing schedule (e.g., 4 days on/3 days off) has been used in clinical trials to manage adverse events and may be effective in preclinical models.[2][3][7]
-
Anti-diabetic agents: In a preclinical rat study, the use of anti-diabetic agents was explored to ameliorate hyperglycemia. While specific recommendations are not available, this could be a potential mitigation strategy.
Q4: Our this compound treated animals are showing signs of weight loss and changes in lymphoid organ size at necropsy. What could be the cause?
A4: These findings are consistent with the known on-target toxicities of this compound, specifically atrophic changes in adipocytes (contributing to weight loss) and lymphatic/hematopoietic organs. It is crucial to differentiate these effects from general malaise or other compound-related toxicities. Detailed histopathological analysis is recommended.
Troubleshooting Guides
Issue 1: Unexpectedly Severe Hyperglycemia
-
Problem: Blood glucose levels in treated animals exceed manageable limits, leading to poor animal health and potential study termination.
-
Possible Causes & Solutions:
-
Dose Level: The administered dose of this compound may be too high for the specific animal strain or model.
-
Troubleshooting Step: Perform a dose-range-finding study to identify a dose that maintains pathway inhibition without causing unmanageable hyperglycemia.
-
-
Dosing Regimen: Continuous daily dosing may lead to cumulative effects on glucose metabolism.
-
Troubleshooting Step: Evaluate an intermittent dosing schedule.
-
-
Animal Strain: Different rodent strains can have varying sensitivities to metabolic disruption.
-
Troubleshooting Step: If possible, test this compound in a different strain with a more robust metabolic phenotype.
-
-
Diet and Housing: Environmental factors can influence metabolic homeostasis.
-
Troubleshooting Step: Ensure consistent diet and housing conditions. Consider providing a diet with a lower glycemic index if appropriate for the study.
-
-
Issue 2: Difficulty Distinguishing On-Target vs. Off-Target Toxicity
-
Problem: An unexpected adverse event is observed, and it is unclear if it is a direct result of AKT inhibition or an off-target effect.
-
Possible Causes & Solutions:
-
Lack of Specificity Data: While this compound is reported to be highly selective, the specific off-target screening panel may not have included the protein responsible for the observed toxicity.
-
Troubleshooting Step: Review the published selectivity profile of this compound. If the observed phenotype suggests the involvement of a particular pathway, consider in vitro assays to test for this compound activity against key proteins in that pathway.
-
-
On-Target Effect in a Novel Context: The PI3K/AKT/mTOR pathway has a wide range of biological functions, and its inhibition could lead to unexpected phenotypes in specific genetic or disease models.
-
Troubleshooting Step: Conduct a thorough literature review on the role of AKT in the affected organ or cell type. Analyze downstream markers of AKT signaling in the target tissue to confirm on-target pathway inhibition.
-
-
Quantitative Data Summary
Table 1: Preclinical Toxicology Findings for this compound
| Species | Duration of Study | Key Findings | Reference |
| Rat | 2 weeks | Hyperglycemia and diabetes-like effects. | [2] |
| Rat | 4 weeks | Dysregulation of carbohydrate metabolism, atrophic changes in lymphatic/hematopoietic organs and adipocytes. | [2][6] |
| Monkey | 4 weeks | Dysregulation of carbohydrate metabolism, atrophic changes in lymphatic/hematopoietic organs and adipocytes. The highest non-severely toxic dose was 1.2 mg/kg/day. | [2][6] |
Experimental Protocols
Protocol 1: Assessment of Hyperglycemia in a Rodent Model
-
Animal Model: Select appropriate rodent strain (e.g., Sprague-Dawley or Wistar rats, C57BL/6 mice). Acclimatize animals for at least one week.
-
Dosing:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound orally at predetermined dose levels. Include a vehicle control group.
-
Consider both continuous daily dosing and intermittent dosing regimens.
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at baseline (pre-dose) and at regular intervals post-dose (e.g., 2, 4, 6, 8, and 24 hours after the first dose, and then periodically throughout the study).
-
Use a calibrated glucometer for immediate blood glucose measurement.
-
-
Insulin (B600854) and C-peptide Measurement:
-
At selected time points, collect plasma for the analysis of insulin and C-peptide levels using commercially available ELISA kits to assess pancreatic beta-cell function.
-
-
Urinalysis:
-
At the end of the study, collect urine to analyze for glucose and ketone bodies, which are indicators of severe hyperglycemia and diabetic-like states.
-
-
Data Analysis:
-
Plot blood glucose levels over time for each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
-
Protocol 2: Evaluation of Lymphoid/Hematopoietic and Adipose Tissue Atrophy
-
Animal Model and Dosing: As described in Protocol 1.
-
In-Life Observations:
-
Monitor body weight and food consumption daily.
-
Perform regular clinical observations for any signs of toxicity.
-
-
Necropsy and Tissue Collection:
-
At the end of the study, euthanize animals and perform a full necropsy.
-
Collect and weigh key lymphoid organs (thymus, spleen) and adipose tissue depots (e.g., epididymal, retroperitoneal).
-
-
Hematology:
-
Collect whole blood for a complete blood count (CBC) to assess red blood cells, white blood cells (including lymphocytes), and platelets.
-
-
Histopathology:
-
Fix collected organs and tissues in 10% neutral buffered formalin.
-
Process tissues for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A board-certified veterinary pathologist should perform a microscopic examination to assess for cellularity, atrophy, and other pathological changes.
-
-
Data Analysis:
-
Compare organ and tissue weights (absolute and relative to body weight) between treatment and control groups.
-
Analyze hematology parameters for significant differences.
-
Score histopathological findings for severity and incidence.
-
Use appropriate statistical methods to analyze quantitative data.
-
Visualizations
Caption: On-target mechanism of this compound in the PI3K/AKT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Pifusertib dosing schedule to reduce toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Pifusertib (TAS-117) dosing schedules to mitigate toxicity while maintaining efficacy. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address common challenges encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Pifusertib?
A1: Pifusertib (also known as this compound) is a potent and selective oral allosteric pan-Akt inhibitor.[1][2][3] It targets all three Akt isoforms (Akt1, Akt2, and Akt3) with high affinity (IC50 values of 4.8, 1.6, and 44 nM, respectively).[2][3][4] By binding to the pleckstrin homology (PH) domain interface of Akt, Pifusertib blocks its translocation to the cell membrane. This prevents its activation by phosphorylation, thereby inhibiting downstream signaling pathways that control cell growth, proliferation, and survival, ultimately leading to apoptosis and autophagy.[5]
Q2: What are the most common toxicities associated with Pifusertib and other Akt inhibitors?
A2: As with other inhibitors of the PI3K/Akt pathway, Pifusertib's toxicities are primarily "on-target" effects resulting from the inhibition of normal physiological processes. The most frequently reported dose-limiting and common adverse events include:
-
Maculopapular Rash: A common skin toxicity due to the role of the Akt pathway in keratinocyte differentiation.[6][7]
-
Hyperglycemia: This is a well-defined class toxicity. Akt is crucial for insulin-mediated glucose homeostasis, and its inhibition can decrease glucose transport and uptake.[5][8][9]
-
Gastrointestinal Issues: Diarrhea, anorexia (loss of appetite), and nausea are frequently observed.[6][7][10]
-
Fatigue: A common side effect reported with pan-PI3K inhibitors.[7]
In a phase 2 study of Pifusertib, grade 3-4 treatment-related adverse events included anorexia, and hyperglycemia.[11]
Q3: How can the dosing schedule of Pifusertib be optimized to reduce toxicity?
A3: Intermittent dosing has been identified as a key strategy to manage toxicities associated with Pifusertib and other PI3K/Akt inhibitors.[12] A clinical study revealed that an intermittent schedule allowed for a higher dose compared to continuous daily dosing while managing dose-limiting toxicities.[1][6] The recovery periods in an intermittent schedule may allow normal tissues to rebound from on-target effects, improving the overall safety profile.[12]
Q4: What specific dosing schedules for Pifusertib have been evaluated clinically?
A4: A phase 1/2 clinical trial for Pifusertib (this compound) evaluated both continuous and intermittent dosing schedules. The recommended phase 2 doses (RP2Ds) were determined based on managing a dose-limiting maculopapular rash[6]:
-
Continuous Dosing: 16 mg administered orally once daily.
-
Intermittent Dosing: 24 mg administered orally on a "4 days on, 3 days off" schedule.[1][6]
This intermittent schedule was found to be better tolerated than continuous dosing at higher concentrations.[12]
Q5: What biomarkers can be used to monitor Pifusertib activity and toxicity?
A5:
-
Pharmacodynamic (PD) Biomarkers: To confirm target engagement, researchers can measure the phosphorylation status of direct Akt substrates. Western blotting of tumor biopsies or peripheral blood mononuclear cells (PBMCs) for phosphorylated PRAS40 (p-PRAS40) and phosphorylated GSK3β (p-GSK3β) can demonstrate pathway inhibition.[1][13][14]
-
Toxicity Biomarkers:
-
Hyperglycemia: Regular monitoring of blood glucose levels is critical. In preclinical models, this can be done via tail vein blood sampling. In clinical settings, fasting blood glucose and HbA1c levels are key indicators.[8][9]
-
Rash and Diarrhea: In preclinical studies, these are typically monitored through daily clinical observation and graded using a standardized scoring system.
-
Quantitative Data Summary
The following table summarizes the clinically evaluated dosing schedules for Pifusertib and associated key toxicities that informed the optimization strategy.
| Dosing Schedule | Dose | Key Dose-Limiting Toxicity | Other Reported Grade ≥3 Toxicities | Population | Reference |
| Continuous | 16 mg Daily | Maculopapular Rash | Anorexia, Hyperglycemia | Patients with GI Cancers | [6] |
| Intermittent | 24 mg (4 days on / 3 days off) | Maculopapular Rash | Anorexia, Hyperglycemia | Patients with Non-GI Cancers | [1][6] |
Visualizations
Signaling Pathway Diagram
References
- 1. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization, management, and risk factors of hyperglycemia during PI3K or AKT inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An exposure–safety analysis to support the dosage of the novel AKT inhibitor capivasertib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting Tas-117 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the allosteric AKT inhibitor, Tas-117. The following information is designed to address common issues related to the solubility of this compound in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally active allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). It functions by binding to a site distinct from the ATP-binding pocket, which prevents the conformational changes required for AKT activation.[1][2][3] This inhibition blocks downstream signaling in the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[4][5]
Q2: What are the known solubility properties of this compound?
Q3: Why is my this compound precipitating when I dilute it in my aqueous buffer or cell culture medium?
A3: Precipitation of this compound upon dilution in aqueous solutions is a common problem due to its hydrophobic nature. This phenomenon, often called "crashing out," occurs when the compound moves from a favorable organic solvent environment (like DMSO) to an unfavorable aqueous one. The drastic change in solvent polarity causes the compound to aggregate and precipitate. This can be influenced by the final concentration, the dilution method, and the composition of the aqueous medium.[7][8]
Q4: What is the maximum recommended final concentration of DMSO for in vitro cell culture experiments?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%.[9][10] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[10]
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to troubleshoot and resolve common solubility issues with this compound.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Solutions
If you observe immediate cloudiness or precipitate formation when diluting your this compound DMSO stock into an aqueous buffer or cell culture medium, consider the following solutions:
-
Decrease the Final Concentration: The most direct solution is to lower the final working concentration of this compound in your experiment.
-
Optimize the Dilution Process:
-
Pre-warm the aqueous solution: Warming your buffer or cell culture medium to 37°C can help improve solubility.[9]
-
Use vigorous mixing: Add the this compound DMSO stock solution dropwise to the pre-warmed aqueous solution while vortexing or stirring vigorously. This rapid dispersion helps to prevent localized high concentrations that can lead to precipitation.[9]
-
Perform serial dilutions: Instead of a single large dilution, perform intermediate dilutions in DMSO first to gradually decrease the concentration before the final dilution into the aqueous medium.[7][8]
-
Issue 2: Precipitation Over Time
If your this compound solution is initially clear but develops a precipitate after some time, it may be due to the solution being thermodynamically unstable.
-
Prepare Fresh Working Solutions: It is best practice to prepare your final aqueous working solution of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Incorporate Solubilizing Agents (for in vivo studies): For animal studies, co-solvents and surfactants are often used to maintain the solubility of hydrophobic compounds. A commonly used formulation for in vivo administration of small molecule inhibitors consists of DMSO, PEG300, Tween 80, and saline or PBS.[6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 424.49 g/mol | [6] |
| Formula | C₂₆H₂₄N₄O₂ | [6] |
| CAS Number | 1402602-94-1 | [6] |
Table 2: Recommended Solvents and Storage
| Application | Recommended Solvent | Storage of Stock Solution |
| In Vitro | 100% DMSO | -20°C or -80°C in single-use aliquots |
| In Vivo | Formulation of DMSO, PEG300, Tween 80, and Saline/PBS | Prepare fresh before use |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication in an ultrasonic bath can be used to aid dissolution.[9]
-
Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw a single-use aliquot of the concentrated this compound DMSO stock solution.
-
Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop. Ensure the final DMSO concentration remains below 0.5%.
-
Final Mix: Continue to mix the solution gently for another 15-30 seconds to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately for your experiments.
Protocol 3: Example Formulation for In Vivo Administration
This protocol is based on a commonly used vehicle for poorly soluble inhibitors and should be optimized for your specific experimental needs.[6]
-
Prepare Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).
-
Add Co-solvent: To the this compound/DMSO solution, add PEG300 to a final concentration of 30% of the total volume. Mix well until the solution is clear.
-
Add Surfactant: Add Tween 80 to a final concentration of 5% of the total volume. Mix thoroughly.
-
Add Aqueous Component: Slowly add sterile saline or PBS dropwise while vortexing to bring the formulation to the final volume (e.g., 60% of the total volume).
-
Final Formulation: The final formulation will be, for example, 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS. The final concentration of this compound will need to be calculated based on the initial stock concentration and the final volume.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
References
- 1. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Pifusertib in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the oral bioavailability of Pifusertib (also known as TAS-117) in preclinical animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Pifusertib and what is its mechanism of action?
A1: Pifusertib (this compound) is a potent, selective, and orally active allosteric inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3][4][5][6][7] It functions by binding to the PH-domain interface of Akt, which prevents its localization to the cell membrane and subsequent phosphorylation and activation.[8] By inhibiting the PI3K/Akt/mTOR signaling pathway, Pifusertib can induce cell cycle arrest, apoptosis, and autophagy in cancer cells with hyperactivated Akt signaling.[4][8]
Q2: What are the primary challenges in achieving optimal oral bioavailability for compounds like Pifusertib?
A2: Like many kinase inhibitors, the oral bioavailability of Pifusertib can be influenced by several factors, including:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can hinder dissolution, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Metabolism in the gut wall and liver, primarily by cytochrome P450 (CYP) enzymes (e.g., CYP3A4), can reduce the amount of active drug reaching systemic circulation.[9][10][11]
-
Efflux Transporter Activity: Pifusertib may be a substrate for efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium, which actively pump the drug back into the gut lumen, thereby limiting its net absorption.
-
High Lipophilicity: While necessary for membrane permeation, very high lipophilicity can lead to poor dissolution in aqueous gut fluids.
Q3: Is there publicly available data on the absolute oral bioavailability of Pifusertib in animal models?
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments aimed at evaluating or improving the oral bioavailability of Pifusertib.
| Problem | Possible Causes | Recommended Solutions |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing technique (e.g., improper oral gavage).2. Poor drug formulation leading to inconsistent dissolution.3. Food effects influencing absorption.4. Genetic variability in metabolic enzymes or transporters among animals. | 1. Ensure proper training in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach.2. Optimize the formulation. Consider using a solution, a co-solvent system, or an enabling formulation like a lipid-based system or an amorphous solid dispersion.3. Standardize the fasting period for all animals before dosing (typically overnight).4. Use a sufficient number of animals per group to account for biological variability. |
| Low systemic exposure (low AUC and Cmax) after oral dosing. | 1. Poor aqueous solubility limiting dissolution.2. Significant first-pass metabolism in the gut wall and/or liver.3. High activity of efflux transporters (e.g., P-gp) in the intestine. | 1. Improve Solubility: - Utilize enabling formulations such as amorphous solid dispersions or lipid-based formulations (e.g., SEDDS). - Reduce particle size through micronization or nanosizing.2. Investigate and Mitigate Metabolism: - Conduct in vitro metabolism studies with liver microsomes to identify the primary CYP enzymes involved. - Co-administer Pifusertib with a known inhibitor of the relevant CYP enzyme (e.g., ketoconazole (B1673606) for CYP3A4) in a pilot study to assess the impact on bioavailability.3. Assess Transporter Efflux: - Perform in vitro permeability assays (e.g., Caco-2) to determine if Pifusertib is a substrate for P-gp or BCRP. - Consider co-administration with a P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporine) in an exploratory in vivo study. |
| Precipitation of Pifusertib in the formulation during preparation or storage. | 1. The drug concentration exceeds its solubility in the chosen vehicle.2. Temperature changes affecting solubility.3. Incompatibility with formulation excipients. | 1. Determine the solubility of Pifusertib in various vehicles before preparing the final formulation.2. Use co-solvents (e.g., DMSO, PEG300) to increase solubility. Gentle heating and/or sonication can aid dissolution, but ensure the compound is stable under these conditions.3. Store the formulation under appropriate conditions (e.g., protected from light, at a controlled temperature) and check for precipitation before each use. |
Quantitative Data Summary
While specific comparative bioavailability data for different Pifusertib formulations is not available in the literature, the following table presents example vehicle compositions that have been used for in vivo studies. Researchers can use these as a starting point for their own formulation development and optimization.
| Formulation Component | Vehicle Composition 1 | Vehicle Composition 2 | Vehicle Composition 3 |
| Solubilizing Agent | 10% DMSO | 10% DMSO | 10% DMSO |
| Co-solvent/Vehicle | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - | - |
| Aqueous Phase | 45% Saline | - | - |
| Reported Solubility | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
| Reference | [13] | [13] | [13] |
Experimental Protocols
Protocol 1: Preparation of Pifusertib Formulation for Oral Administration
This protocol describes the preparation of a vehicle solution for Pifusertib, based on commonly used excipients for poorly soluble compounds.
Materials:
-
Pifusertib hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of Pifusertib hydrochloride.
-
Prepare the vehicle by adding each solvent one by one in the following proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
To prepare a 1 mg/mL working solution, for example, first dissolve Pifusertib in DMSO.
-
Add the PEG300 and Tween-80 to the DMSO/Pifusertib mixture and vortex thoroughly.
-
Finally, add the saline to the organic mixture and mix until a clear solution is obtained.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[13]
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical design for evaluating the oral bioavailability of a Pifusertib formulation.
Study Design:
-
Animals: Male Sprague-Dawley rats (200-250 g), n=3-5 per group.
-
Groups:
-
Group 1 (Oral): Pifusertib formulation administered via oral gavage (e.g., at 10 mg/kg).
-
Group 2 (Intravenous): Pifusertib in a suitable IV formulation (e.g., solubilized in 20% Solutol HS 15 in saline) administered via tail vein injection (e.g., at 1-2 mg/kg).
-
-
Procedure:
-
Fast animals overnight prior to dosing, with free access to water.
-
Administer the Pifusertib formulation to each animal and record the exact time of dosing.
-
Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of Pifusertib using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of Pifusertib on the PI3K/Akt signaling pathway.
Experimental Workflow
Caption: Workflow for determining the oral bioavailability of Pifusertib.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low oral bioavailability of Pifusertib.
References
- 1. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Akt inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 10. Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the roles of cytochrome P450 enzymes and their inhibitors in cancers and non-neoplastic human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Pifusertib stability in long-term cell culture experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Pifusertib in long-term cell culture experiments. Due to the limited publicly available data on the stability of Pifusertib in aqueous cell culture media over extended periods, this guide focuses on providing best practices for handling the compound and empowering users to assess its stability within their specific experimental systems.
Troubleshooting Guide
This section addresses common issues that may arise during long-term experiments with Pifusertib, potentially related to its stability.
| Observed Problem | Potential Cause | Recommended Solution |
| Diminishing biological effect of Pifusertib over time. | Pifusertib may be degrading in the cell culture medium, leading to a decrease in the effective concentration. | 1. Increase the frequency of media changes: Replace the culture medium with freshly prepared Pifusertib-containing medium every 24-48 hours. 2. Perform a stability study: Determine the half-life of Pifusertib in your specific cell culture medium and under your experimental conditions (see Experimental Protocol section). 3. Adjust initial concentration: Based on the stability data you generate, you may consider using a higher initial concentration to compensate for degradation over the desired treatment window. |
| High variability between replicate experiments. | Inconsistent Pifusertib concentration due to degradation or improper storage. | 1. Aliquot stock solutions: Prepare single-use aliquots of your Pifusertib stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] 2. Ensure proper storage: Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] 3. Prepare fresh working solutions: Always prepare fresh working dilutions of Pifusertib in your cell culture medium immediately before each experiment. |
| Unexpected cellular toxicity. | Degradation products of Pifusertib may have off-target toxic effects. | 1. Characterize degradation products: If you have access to analytical techniques like LC-MS/MS, you can analyze the conditioned medium to identify potential degradation products. 2. Reduce exposure time: If long-term continuous exposure is not feasible, consider shorter, repeated pulses of Pifusertib treatment. |
Frequently Asked Questions (FAQs)
Q1: What is Pifusertib and what is its mechanism of action?
A1: Pifusertib (also known as TAS-117) is a potent and selective, orally active allosteric inhibitor of the Akt (Protein Kinase B) isoforms Akt1, Akt2, and Akt3.[1][2][3][4][5] It binds to the PH-domain interface of Akt, which blocks its translocation to the cell membrane and subsequent phosphorylation and activation.[6] By inhibiting the PI3K/Akt signaling pathway, Pifusertib can induce apoptosis and autophagy in cancer cells.[1][2][5]
Q2: What are the recommended storage conditions for Pifusertib?
A2: For long-term stability, Pifusertib stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to 6 months.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q3: Is there published data on the stability of Pifusertib in cell culture media at 37°C?
A3: Currently, there is a lack of publicly available data specifically detailing the stability and half-life of Pifusertib in various cell culture media under standard incubation conditions (37°C, 5% CO2). The stability of a compound in an aqueous and protein-rich environment like cell culture media can be influenced by factors such as pH, temperature, and enzymatic activity. Therefore, for long-term experiments, it is advisable to determine its stability empirically.
Q4: How should I prepare working concentrations of Pifusertib for my cell culture experiments?
A4: To prepare a working solution, dilute your Pifusertib stock solution (typically in DMSO) directly into your pre-warmed cell culture medium. It is important to ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (usually below 0.5%). Mix the solution thoroughly before adding it to your cell cultures.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (Akt1) | 4.8 nM | [1][2][3][4][5] |
| IC50 (Akt2) | 1.6 nM | [1][2][3][4][5] |
| IC50 (Akt3) | 44 nM | [1][2][3][4][5] |
| Stock Solution Storage (Long-term) | -80°C for up to 6 months | [1] |
| Stock Solution Storage (Short-term) | -20°C for up to 1 month | [1] |
Experimental Protocols
Protocol for Determining Pifusertib Stability in Cell Culture Medium
This protocol outlines a method to assess the stability of Pifusertib in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Materials:
-
Pifusertib powder
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
Your specific cell culture medium (serum-free and serum-containing)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
-80°C freezer
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a Pifusertib Stock Solution: Accurately weigh Pifusertib powder and dissolve it in an appropriate HPLC-grade solvent (e.g., DMSO) to a final concentration of 10 mM. Store this stock solution in single-use aliquots at -80°C.
-
Sample Preparation:
-
Prepare a working solution of Pifusertib at your desired final experimental concentration (e.g., 1 µM) in your cell culture medium.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2).
-
-
Sample Collection: At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation until analysis.
-
Analysis by HPLC or LC-MS/MS:
-
Thaw the samples and prepare them for injection according to your instrument's guidelines. This may involve protein precipitation followed by centrifugation.
-
Analyze the concentration of the parent Pifusertib compound in each sample.
-
-
Data Analysis:
-
Plot the concentration of Pifusertib as a function of time.
-
Calculate the half-life (t½) of Pifusertib in your cell culture medium by fitting the data to a first-order decay model.
-
Visualizations
Caption: Pifusertib inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for assessing Pifusertib stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pifusertib (this compound) | 别构Akt抑制剂 | MCE [medchemexpress.cn]
- 4. Pifusertib hydrochloride (this compound hydrochloride) | Allosteric Akt 抑制剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
Adjusting Tas-117 concentration for different cancer subtypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tas-117, a potent and selective allosteric pan-AKT inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1][2][3][4] It functions by binding to a site on the AKT enzyme distinct from the ATP-binding pocket, thereby preventing the conformational changes required for its activation.[3] This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common event in many human cancers.
Q2: Which cancer subtypes are most sensitive to this compound?
Preclinical and clinical studies have shown that cancer cell lines and tumors with activating mutations in the PI3K/AKT pathway are particularly sensitive to this compound. These include cancers with:
-
PTEN loss or inactivating mutations: PTEN is a tumor suppressor that negatively regulates the PI3K/AKT pathway.[1]
-
HER2 (ERBB2) amplification: In some contexts, HER2 amplification can lead to AKT pathway activation.[1]
Clinical efficacy has been observed in patients with ovarian and breast cancer harboring these mutations.[1][2]
Q3: What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound will vary depending on the cancer cell line and the specific experimental conditions. However, based on its potent inhibition of AKT isoforms, a good starting point for in vitro assays is in the nanomolar range.
Data Presentation: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| AKT1 | 4.8[4][5][6] |
| AKT2 | 1.6[4][5][6] |
| AKT3 | 44[4][5][6] |
It is recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line.
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in cell viability after this compound treatment.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. As a reference, the IC50 values for the individual AKT isoforms are in the low nanomolar range.
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Solution: Extend the treatment duration. Cell viability assays are typically performed after 24, 48, or 72 hours of treatment.
-
-
Possible Cause 3: The cancer cell line is resistant to AKT inhibition.
-
Solution: Confirm that your cell line possesses an activating mutation in the PI3K/AKT pathway (e.g., PIK3CA or AKT1 mutation, PTEN loss). Cell lines without such mutations may be less sensitive. Consider combination therapies, as this compound has shown synergistic effects with other chemotherapeutic agents.
-
-
Possible Cause 4: Issues with the cell viability assay.
-
Solution: Ensure your cell seeding density is appropriate and that the cells are in the logarithmic growth phase. Verify the proper functioning of your assay reagents and equipment.
-
Problem 2: I am not seeing a decrease in phosphorylated AKT or its downstream targets in my western blot.
-
Possible Cause 1: Incorrect antibody or antibody dilution.
-
Solution: Use validated antibodies for phosphorylated AKT (p-AKT at Ser473 and Thr308) and key downstream targets like phosphorylated PRAS40 (p-PRAS40 at Thr246). Optimize the antibody dilutions according to the manufacturer's instructions.
-
-
Possible Cause 2: Timing of protein lysate collection.
-
Solution: Inhibition of AKT phosphorylation can be a rapid event. Collect cell lysates at earlier time points (e.g., 1, 2, 4, 8 hours) after this compound treatment to capture the maximal inhibitory effect.
-
-
Possible Cause 3: Low basal level of AKT activation.
-
Solution: If the basal level of p-AKT in your untreated cells is low, it may be difficult to detect a decrease. Consider stimulating the pathway with a growth factor (e.g., EGF, IGF-1) before this compound treatment to increase the dynamic range of the assay.
-
-
Possible Cause 4: Technical issues with the western blot procedure.
-
Solution: Ensure proper protein transfer to the membrane and use appropriate blocking buffers and washing steps to minimize background and non-specific signals.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of AKT Pathway Inhibition
This protocol outlines the steps to assess the inhibition of the AKT signaling pathway by this compound.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 2, 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-PRAS40 (Thr246), and a loading control (e.g., ß-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein and the loading control. A reduction in phosphorylated PRAS40 is a direct indicator of this compound activity.[8]
-
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Line and Animal Model Selection:
-
Choose a cancer cell line with a known PI3K/AKT pathway alteration that has been shown to be sensitive to this compound in vitro.
-
Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells. All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a sterile medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (width^2 x length)/2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Based on clinical trial data, starting doses for oral administration in mice could be in the range of 10-25 mg/kg, administered daily or on an intermittent schedule (e.g., 4 days on, 3 days off).[1][2] The drug should be formulated in an appropriate vehicle.
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preclinical evaluation of this compound.
Caption: A logical approach to troubleshooting experimental outcomes.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Akt inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from Pifusertib Treatment
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Pifusertib (TAS-117) in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and guide your research.
Frequently Asked Questions (FAQs)
Q1: What is Pifusertib and what is its expected mechanism of action?
A1: Pifusertib (also known as this compound) is a potent and selective oral allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). It is expected to bind to the pleckstrin homology (PH) domain of AKT, preventing its translocation to the cell membrane and subsequent activation. This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is anticipated to induce cell cycle arrest, apoptosis, and autophagy in cancer cells with a hyperactivated AKT pathway.
Q2: In which cancer types has Pifusertib shown potential activity?
A2: Preclinical studies have demonstrated Pifusertib's anti-proliferative activity in various human cancer cell lines, including breast, ovarian, gastric, and endometrial cancers.[1] Clinical trials have explored its efficacy in advanced solid tumors, with some activity observed in patients with ovarian and breast cancer, particularly those with specific PIK3CA or AKT1 mutations.[2][3]
Q3: What are the most common adverse events observed with Pifusertib in clinical trials?
A3: In a phase 1 study, 98.5% of patients experienced adverse events.[1][4] A phase 2 study reported that 85% of patients had treatment-related adverse events.[5] Common treatment-related adverse events include maculopapular rash, stomatitis, hyperglycemia, and leukopenia.[3] Grade 3 or 4 adverse events that have been reported include anorexia and hyperglycemia.[5][6]
Troubleshooting Guide: Unexpected Experimental Results
This section addresses common unexpected outcomes when working with Pifusertib and provides systematic approaches to investigate them.
Issue 1: Lack of Efficacy in a Supposedly Sensitive Model
Symptoms:
-
No significant decrease in cell viability or tumor growth in a cell line or xenograft model with known PI3K/AKT pathway alterations (e.g., PIK3CA mutation, PTEN loss).
-
Higher than expected IC50 values compared to published data.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cell Line Integrity | 1. Authentication: Confirm cell line identity via short tandem repeat (STR) profiling. 2. Passage Number: Use low-passage cells, as high-passage numbers can lead to phenotypic drift and altered drug sensitivity. 3. Mycoplasma Contamination: Regularly test for mycoplasma, which can significantly alter cellular responses. |
| Compound Inactivity | 1. Storage: Ensure Pifusertib has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. 2. Solubility: Confirm complete dissolution of Pifusertib in the appropriate solvent (e.g., DMSO) before dilution in culture medium. |
| Resistance Mechanisms | 1. Pathway Reactivation: Investigate feedback activation of upstream receptor tyrosine kinases (RTKs) or parallel signaling pathways (e.g., MAPK). 2. Genomic Alterations: Sequence key genes in the PI3K/AKT pathway in your resistant model to identify potential secondary mutations. |
| Suboptimal Experimental Conditions | 1. Drug Concentration and Exposure: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific model. 2. Assay Interference: If using metabolic assays (e.g., MTT), consider potential interference by the compound and validate findings with a direct cell counting method. |
Clinical Efficacy Data Summary:
| Trial Phase | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Phase 2 | Advanced solid tumors with PI3K/Akt mutations | 8% | 23% | 1.4 months |
| Phase 1 | Ovarian clear cell carcinoma | - | 37.5% | - |
| Phase 1 | PIK3CA-mutated endometrial cancer | - | 61.5% | - |
| Phase 1 | AKT-altered endometrial cancer | - | 80.0% | - |
Data compiled from multiple sources.[2][3][5]
Issue 2: Unexpected or Paradoxical Signaling Events
Symptoms:
-
Increased phosphorylation of a downstream AKT target despite evidence of AKT inhibition.
-
Activation of a parallel survival pathway upon Pifusertib treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Feedback Loop Activation | 1. Upstream Analysis: Perform a phospho-RTK array to identify activated upstream receptors. 2. Pathway Crosstalk: Analyze key nodes of parallel pathways (e.g., p-ERK, p-STAT3) by Western blot. |
| Off-Target Effects | 1. Kinase Profiling: Use a kinase inhibitor profiling service to assess the selectivity of Pifusertib against a broad panel of kinases.[7][8] 2. Thermal Proteome Profiling (TPP): Employ TPP to identify direct protein targets of Pifusertib in an unbiased manner within the cellular context.[9] |
| Isoform-Specific Effects | 1. Isoform Expression: Determine the relative expression levels of AKT1, AKT2, and AKT3 in your model system. 2. Isoform-Specific Knockdown: Use siRNA to knock down individual AKT isoforms to dissect their contribution to the observed signaling. |
Issue 3: Atypical Apoptotic or Autophagic Responses
Symptoms:
-
Induction of apoptosis in cell lines lacking a clear dependence on the PI3K/AKT pathway.
-
Incomplete or excessive autophagy that does not correlate with cell death.
-
Pifusertib induces markers of ER stress without leading to apoptosis.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| p53-Independent Apoptosis | 1. p53 Status: Confirm the p53 status of your cell line. Pifusertib may induce apoptosis through p53-independent mechanisms.[10] 2. Caspase Activation: Assess the activation of initiator and executioner caspases (e.g., caspase-8, -9, -3) via Western blot or activity assays. |
| Impaired Autophagic Flux | 1. Flux Analysis: Monitor autophagic flux by measuring LC3-II turnover in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine).[11][12] 2. Lysosomal Function: Assess lysosomal integrity and function, as impaired lysosomal biogenesis can lead to "insufficient autophagy".[13] |
| Modulation of the Unfolded Protein Response (UPR) | 1. UPR Branch Analysis: Examine the activation of the three main UPR branches (PERK, IRE1α, ATF6) by monitoring key markers (e.g., p-eIF2α, XBP1 splicing, cleaved ATF6).[14][15] 2. ER Stress-Induced Apoptosis: Measure the expression of CHOP, a key mediator of ER stress-induced apoptosis. Pifusertib has been shown to enhance ER stress induced by proteasome inhibitors.[16] |
Issue 4: Unexpected Toxicity or Side Effects in Preclinical Models
Symptoms:
-
In vivo models exhibit weight loss, organ damage, or other signs of toxicity at doses that are well-tolerated in other models.
-
Observed toxicities do not align with the known on-target effects of AKT inhibition.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity in Specific Tissues | 1. Histopathological Analysis: Conduct detailed histological examination of major organs to identify tissue-specific damage. Preclinical toxicology studies of Pifusertib have noted atrophic changes in lymphatic/hematopoietic organs and adipocytes.[1] 2. Metabolic Profiling: Given the role of AKT in glucose metabolism, monitor blood glucose and insulin (B600854) levels. Hyperglycemia is a known adverse event.[6] |
| Off-Target Effects | 1. Investigative Toxicology: If unexpected organ toxicity is observed, consider performing proteomic or transcriptomic analysis of the affected tissue to identify perturbed pathways. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: Correlate drug exposure in the target tissue with the observed toxicity to determine if it is dose-dependent. |
| Drug-Drug Interactions (in combination studies) | 1. Synergistic/Antagonistic Effects: Evaluate whether the combination therapy results in unexpected synergistic or antagonistic effects on toxicity.[17][18] 2. Metabolic Interactions: Investigate if one compound alters the metabolism and clearance of the other, leading to increased exposure and toxicity. |
Experimental Protocols
Protocol 1: Western Blot Analysis of AKT Pathway Inhibition
-
Cell Culture and Treatment: Plate cells at a density that allows for logarithmic growth during the experiment. Treat with varying concentrations of Pifusertib or vehicle control for the desired duration.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-AKT (Ser473/Thr308), total AKT, p-PRAS40, and a loading control (e.g., β-actin) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (e.g., Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Pifusertib for 24-72 hours.
-
Staining: Wash cells with PBS, fix with 4% paraformaldehyde, and stain with 0.5% crystal violet solution.
-
Quantification: Solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm.
Visualizations
References
- 1. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Cell phenotypic plasticity requires autophagic flux driven by YAP/TAZ mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insufficient autophagy: a novel autophagic flux scenario uncovered by impaired liver TFEB-mediated lysosomal biogenesis from chronic alcohol-drinking mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Unfolded Protein Response: A Novel Therapeutic Target in Acute Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging mechanisms of the unfolded protein response in therapeutic resistance: from chemotherapy to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced identification of synergistic and antagonistic emergent interactions among three or more drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TAS-117 Experiments Affected by Cell Line Contamination
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with TAS-117 experiments that may be attributed to cell line contamination. The following resources are designed to help you troubleshoot unexpected results and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Pifusertib, is a highly potent and selective oral allosteric inhibitor of all three isoforms of the AKT protein (AKT1, AKT2, and AKT3).[1][2][3] It functions by binding to a pocket of the AKT protein, preventing its activation and subsequent downstream signaling.[3] this compound has shown activity in preclinical and clinical studies, particularly in tumors with alterations in the PI3K/AKT/mTOR pathway, such as those with PIK3CA mutations, AKT mutations, or loss of PTEN.[1][4][5]
Q2: How can cell line contamination affect my this compound experimental outcomes?
A2: Cell line contamination, which includes cross-contamination with another cell line or infection with microorganisms like mycoplasma, can significantly impact your results.[6][7][8] Contamination can lead to:
-
Altered Drug Sensitivity: A contaminating cell line may have a different genetic background and, therefore, a different sensitivity to this compound, leading to inaccurate IC50 values.[9]
-
Changes in Signaling Pathways: The PI3K/AKT/mTOR pathway activity can differ between the intended and contaminating cell lines, affecting the observed efficacy of this compound.[1][10]
Q3: What are the common types of cell line contamination I should be aware of?
A3: The most common types of contamination are:
-
Cross-contamination with other cell lines: This is a major issue where one cell line is unintentionally overgrown by another, often more aggressive, cell line like HeLa.[12]
-
Microbial contamination: This includes bacteria, yeast, and fungi, which are often visible by changes in the culture medium.[13]
-
Mycoplasma contamination: This is a particularly insidious form of bacterial contamination as it is often not visible by standard microscopy and does not cause obvious turbidity in the culture medium.[14][15] Mycoplasma can significantly alter cellular functions.
-
Viral Contamination: Viruses can also contaminate cell cultures and are difficult to detect.
Q4: How can I prevent cell line contamination in my laboratory?
A4: Implementing good cell culture practices is essential for preventing contamination. Key prevention strategies include:
-
Aseptic Technique: Strictly adhere to aseptic techniques when working with cell cultures.[16]
-
Quarantine New Cell Lines: Isolate and test all new cell lines for identity and contamination before introducing them into the general cell culture laboratory.[14][17]
-
Regular Testing: Routinely test your cell lines for mycoplasma and authenticate their identity using methods like Short Tandem Repeat (STR) profiling.[15][17]
-
Dedicated Reagents: Use dedicated media and reagents for each cell line to avoid cross-contamination.
-
Maintain a Clean Workspace: Regularly clean and disinfect incubators, biosafety cabinets, and other equipment.[13]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
Possible Cause: Your cell line may be contaminated with another cell line that has a different sensitivity to this compound.
Troubleshooting Steps:
-
Cease Experiments: Immediately stop all experiments with the suspected cell line.
-
Quarantine: Isolate the cell line to prevent further contamination of other cultures.
-
Authenticate Cell Line: Perform Short Tandem Repeat (STR) profiling to verify the identity of your cell line.[18][19] Compare the resulting profile to a reference profile from a reputable cell bank (e.g., ATCC).[20]
-
Test for Mycoplasma: Use a reliable method such as PCR or a luminescence-based kit to test for mycoplasma contamination.[16][21][22]
-
Review Culture Practices: Thoroughly review your laboratory's cell culture techniques for any potential sources of cross-contamination.
-
Obtain a New Stock: If contamination is confirmed, discard the contaminated cell line and obtain a new, authenticated stock from a reputable source.[17]
Data Presentation: Impact of Cell Line Contamination on this compound IC50 Values
The following table illustrates hypothetical scenarios of how cell line contamination can alter the observed IC50 values of this compound in a cancer cell line expected to be sensitive to the drug.
| Scenario | Cell Line (Intended) | Contaminating Cell Line | Expected this compound IC50 | Observed this compound IC50 | Implication |
| A | Ovarian Cancer (PIK3CA E545K mutant) | HeLa (Cervical Cancer) | ~50 nM | >1 µM | Contaminating resistant cells mask the true sensitivity of the intended cell line. |
| B | Breast Cancer (AKT1 E17K mutant) | K562 (Leukemia) | ~20 nM | ~500 nM | The mixed population of cells leads to a higher and more variable IC50 value. |
| C | Endometrial Cancer (PTEN null) | Mycoplasma Infection | ~100 nM | ~250 nM and inconsistent | Mycoplasma alters cellular metabolism and drug response, leading to reduced sensitivity and poor reproducibility. |
Experimental Protocols
Protocol 1: Short Tandem Repeat (STR) Profiling for Cell Line Authentication
This protocol provides a general workflow for STR profiling. It is recommended to use a commercial kit and follow the manufacturer's instructions for optimal results.[17][23]
Materials:
-
Genomic DNA extraction kit
-
STR profiling kit (e.g., AmpFLSTR™ Identifiler™ Plus PCR Amplification Kit)[23]
-
PCR thermal cycler
-
Capillary electrophoresis instrument
-
Reference STR profiles for the cell line
Methodology:
-
DNA Extraction: Isolate high-quality genomic DNA from a confluent culture of your cell line using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the STR loci from the extracted genomic DNA using the primers provided in the STR profiling kit. The kit will typically amplify 15-16 STR loci and the amelogenin gene for gender identification.[23]
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using a capillary electrophoresis instrument.
-
Data Analysis: Analyze the resulting electropherogram to determine the alleles present at each STR locus.
-
Profile Comparison: Compare the generated STR profile with the reference STR profile for your cell line from a reliable database (e.g., ATCC, Cellosaurus).[20] A match of ≥80% is generally required to confirm the identity of a human cell line.[23]
Protocol 2: Mycoplasma Detection by PCR
This protocol outlines a general PCR-based method for detecting mycoplasma contamination.[21][24]
Materials:
-
Cell culture supernatant
-
PCR master mix
-
Mycoplasma-specific primers (targeting the 16S rRNA gene)
-
Positive control (mycoplasma DNA)
-
Negative control (nuclease-free water)
-
PCR thermal cycler
-
Agarose (B213101) gel electrophoresis system
Methodology:
-
Sample Preparation: Collect 1 ml of supernatant from a cell culture that is 80-100% confluent and has been in culture for at least 3-5 days without a media change.[21] Centrifuge to pellet any cells and use the supernatant for the PCR reaction.
-
PCR Reaction Setup: Prepare a PCR master mix containing DNA polymerase, dNTPs, and PCR buffer. Add the mycoplasma-specific primers, your sample supernatant, and the positive and negative controls to separate PCR tubes.
-
PCR Amplification: Perform PCR using a thermal cycler with an appropriate program for your primers. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.[21]
-
Gel Electrophoresis: Run the PCR products on an agarose gel alongside a DNA ladder.
-
Result Interpretation: A band of the expected size in the sample lane (and positive control lane) indicates the presence of mycoplasma. The negative control should not show a band.
Visualizations
Caption: this compound Signaling Pathway
References
- 1. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Akt inhibitor | Probechem Biochemicals [probechem.com]
- 4. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Contaminated and misidentified cell lines commonly use in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmj.com [bmj.com]
- 8. idexxbioresearch.com [idexxbioresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. ildp.com [ildp.com]
- 12. cbc.ca [cbc.ca]
- 13. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 14. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 15. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 16. 细胞培养中的支原体检测和清除 [sigmaaldrich.com]
- 17. cellculturedish.com [cellculturedish.com]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Cell Line Authentication [promega.com]
- 20. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. portals.broadinstitute.org [portals.broadinstitute.org]
- 22. Mycoplasma Testing Protocol [protocols.io]
- 23. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 24. bitesizebio.com [bitesizebio.com]
Pifusertib Technical Support Center: Managing Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling potential batch-to-batch variability of Pifusertib. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Pifusertib and what is its mechanism of action?
Pifusertib (also known as TAS-117) is a potent and selective, orally active allosteric inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3), preventing its phosphorylation and activation.[1][2] By inhibiting the PI3K/Akt signaling pathway, Pifusertib can induce apoptosis (programmed cell death) and autophagy, and enhance endoplasmic reticulum (ER) stress in cancer cells.[1][3][4] This pathway is crucial for cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers.[2]
Q2: What are the potential sources of batch-to-batch variability with Pifusertib?
While specific batch-to-batch variability data for Pifusertib is not extensively published, general sources of variability for small molecule inhibitors like Pifusertib can include:
-
Purity and Impurity Profile: Minor variations in the percentage of the active pharmaceutical ingredient (API) and the presence of different impurities can affect biological activity.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubility and dissolution rates, which can impact bioavailability and efficacy.[5]
-
Residual Solvents: The type and amount of residual solvents from the manufacturing process can vary between batches and may have subtle biological effects.
-
Handling and Storage: Improper handling, such as repeated freeze-thaw cycles or exposure to moisture, can lead to degradation of the compound.[3]
Q3: How should I store Pifusertib to ensure its stability?
Proper storage is critical to minimize degradation and maintain the consistency of Pifusertib across experiments.
| Storage Condition | Duration | Notes |
| Solid Form | Short-term (days to weeks) | Store at 0 - 4°C in a dry, dark environment.[2] |
| Long-term (months to years) | Store at -20°C in a dry, dark environment.[2] | |
| In Solvent (Stock Solution) | 6 months | Store at -80°C.[3] |
| 1 month | Store at -20°C.[3] |
Important: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]
Troubleshooting Guide
Problem 1: Inconsistent IC50 values or reduced potency in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Degradation of Pifusertib | - Verify that the compound has been stored correctly according to the supplier's recommendations. - Use a fresh aliquot of the stock solution or prepare a new stock solution from the solid compound. - Perform a quality control check on the batch (see QC protocols below). |
| Batch-to-Batch Variability in Purity | - Request the Certificate of Analysis (CoA) for each batch from the supplier to compare purity levels. - Qualify each new batch with a standardized cell line and assay before use in critical experiments. |
| Cell Line Instability | - Ensure that the cell line has not been in continuous culture for an extended period. - Perform cell line authentication to confirm its identity. - Monitor the baseline phosphorylation level of Akt in your cells, as Pifusertib's efficacy can be higher in cells with high baseline p-Akt.[3] |
| Assay Variability | - Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. - Include a positive and negative control in every experiment. |
Problem 2: Poor solubility or precipitation of Pifusertib in solution.
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent | - Pifusertib is soluble in DMSO.[2] For aqueous solutions, a co-solvent system may be necessary. - Follow the supplier's instructions for preparing solutions for in vivo or in vitro use.[3] |
| Polymorphism | - Different batches may have different crystalline forms with varying solubility. - Gentle heating and/or sonication can aid in dissolution if precipitation occurs.[3] |
| Concentration Exceeds Solubility Limit | - Consult the supplier's datasheet for solubility information. - Prepare a more dilute stock solution if necessary. |
Experimental Protocols
Protocol 1: Quality Control of Incoming Pifusertib Batches via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to verify the purity of different batches of Pifusertib.
Materials:
-
Pifusertib (reference standard and new batch)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column
Methodology:
-
Standard Preparation: Prepare a stock solution of the Pifusertib reference standard in DMSO at a concentration of 1 mg/mL.
-
Sample Preparation: Prepare a stock solution of the new Pifusertib batch in DMSO at the same concentration (1 mg/mL).
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at a wavelength determined by a UV scan of Pifusertib (e.g., 254 nm).
-
-
Analysis:
-
Inject the reference standard and the new batch sample.
-
Compare the chromatograms. The retention time of the main peak for the new batch should match that of the reference standard.
-
Calculate the purity of the new batch by dividing the area of the main peak by the total area of all peaks. Compare this to the purity stated on the CoA.
-
Protocol 2: Verifying Biological Activity Using a Western Blot for Akt Phosphorylation
This protocol confirms that a new batch of Pifusertib effectively inhibits Akt signaling.
Materials:
-
Cancer cell line with high baseline Akt phosphorylation (e.g., MM.1S)[3]
-
Pifusertib (new batch)
-
Complete cell culture medium
-
Lysis buffer
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of Pifusertib concentrations (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 6 hours).[3]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Akt.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against total Akt as a loading control.
-
A successful batch of Pifusertib should show a dose-dependent decrease in the level of phospho-Akt.
-
Visualizations
References
Technical Support Center: Optimizing Tas-117 and Immunotherapy Combination Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the pan-Akt inhibitor, Tas-117, in combination with immunotherapy. The information is designed to address specific experimental challenges and provide a framework for designing and executing successful combination studies.
Troubleshooting Guides
Researchers may encounter various challenges when combining this compound with immunotherapy. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Synergy or Antagonistic Effect | - Inappropriate dosing or scheduling of this compound and immunotherapy. - Tumor model lacks dependency on the PI3K/Akt pathway. - The tumor microenvironment is non-immunogenic ("cold"). - Compensatory signaling pathway activation. | - Conduct dose-matrix and scheduling studies to identify the optimal therapeutic window. - Confirm PI3K/Akt pathway activation in your tumor model (e.g., via Western blot for p-Akt). - Characterize the baseline immune infiltrate of your tumor model. Consider using immunogenic models or strategies to increase tumor immunogenicity. - Investigate potential resistance mechanisms, such as upregulation of parallel signaling pathways (e.g., MAPK/MEK/ERK). |
| Increased Toxicity or Adverse Events | - Overlapping toxicities of this compound (e.g., hyperglycemia, anorexia) and immunotherapy (e.g., immune-related adverse events). - On-target effects of Akt inhibition on immune cell homeostasis. | - Implement a dose de-escalation strategy for one or both agents. - Stagger the administration of the two agents to avoid peak toxicity overlap. - Closely monitor for known toxicities of both agents (e.g., blood glucose monitoring, body weight). - Consider prophylactic measures for anticipated side effects. |
| Inconsistent or Variable Anti-Tumor Response | - Heterogeneity of the tumor model. - Variability in the immune response among individual animals. - Inconsistent drug formulation or administration. | - Utilize well-characterized and syngeneic tumor models. - Increase the number of animals per group to account for biological variability. - Ensure consistent preparation and administration of this compound and immunotherapy agents. |
| Difficulty in Assessing Immune-Mediated Effects | - Inadequate tissue processing for immune cell analysis. - Suboptimal flow cytometry panel design. - Analysis performed at a non-optimal time point. | - Optimize tumor dissociation protocols to maximize immune cell viability. - Design comprehensive flow cytometry panels to characterize relevant immune cell subsets (see detailed protocol below). - Perform time-course experiments to capture the dynamics of the immune response. |
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for combining this compound with immunotherapy?
A1: The rationale is multifactorial. Preclinical studies on Akt inhibitors suggest they can enhance anti-tumor immunity through several mechanisms:
-
Modulation of the Tumor Microenvironment (TME): Akt inhibition can shift the balance of tumor-associated macrophages from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype. It may also increase the infiltration and function of cytotoxic CD8+ T cells.[1][2]
-
Downregulation of PD-L1: The PI3K/Akt pathway has been implicated in the regulation of PD-L1 expression on tumor cells. Inhibition of Akt can lead to decreased PD-L1 levels, potentially making tumor cells more susceptible to immune-mediated attack.
-
Reprogramming of T cells: Some evidence suggests that Akt inhibition can promote the development of a memory T cell phenotype, which is associated with more durable anti-tumor responses.
Q2: What are the most common adverse events to monitor for in preclinical models?
A2: Based on clinical data for this compound, the most common treatment-related adverse events are anorexia and hyperglycemia.[3][4] When combined with immunotherapy, researchers should also be vigilant for signs of immune-related adverse events, which can manifest as weight loss, ruffled fur, and lethargy in animal models.
Q3: How should I determine the optimal dose and schedule for the combination?
A3: A systematic approach is recommended. Start with the established monotherapy maximum tolerated dose (MTD) or efficacious dose for both this compound and the immunotherapy agent in your specific tumor model. Then, conduct a dose-matrix study to evaluate the anti-tumor activity and toxicity of various dose combinations. Scheduling studies, where the administration of the two agents is staggered (e.g., this compound given prior to, concurrently with, or after immunotherapy), are also crucial to identify the most synergistic and well-tolerated regimen.
Q4: What are the key biomarkers to assess the pharmacodynamic effects of the combination?
A4: To assess the pharmacodynamic effects, a multi-pronged approach is recommended:
-
Target Engagement: Measure the inhibition of Akt phosphorylation (p-Akt) in tumor tissue and peripheral blood mononuclear cells (PBMCs) by Western blot or flow cytometry.
-
Immune Cell Infiltration and Phenotype: Use flow cytometry or immunohistochemistry to analyze changes in the frequency and activation status of immune cell populations within the tumor, including CD4+ and CD8+ T cells, regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and macrophages (M1/M2).
-
Cytokine Profile: Measure the levels of pro-inflammatory and anti-inflammatory cytokines in the tumor microenvironment or serum.
Experimental Protocols
In Vivo Synergy Study Protocol
This protocol outlines a general framework for assessing the in vivo synergy between this compound and an anti-PD-1 antibody in a syngeneic mouse tumor model.
1. Cell Line and Animal Model:
- Select a syngeneic tumor model with known sensitivity to immunotherapy and preferably with evidence of PI3K/Akt pathway activation.
- Use immunocompetent mice (e.g., C57BL/6 or BALB/c) that are appropriate for the chosen cell line.
2. Study Groups:
- Group 1: Vehicle control
- Group 2: this compound alone
- Group 3: Anti-PD-1 antibody alone
- Group 4: this compound and anti-PD-1 antibody combination
3. Dosing and Administration:
- This compound: Formulate for oral gavage based on preclinical data. Dosing is typically daily or on an intermittent schedule (e.g., 4 days on, 3 days off).[3]
- Anti-PD-1 Antibody: Administer via intraperitoneal (i.p.) injection, typically every 3-4 days.
- Determine the optimal doses for monotherapy arms in preliminary experiments.
4. Tumor Implantation and Monitoring:
- Implant tumor cells subcutaneously into the flank of the mice.
- Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
- Measure tumor volume with calipers every 2-3 days.
- Monitor animal body weight and overall health status regularly.
5. Endpoint Analysis:
- Primary endpoint: Tumor growth inhibition.
- Secondary endpoints: Survival analysis, tumor weight at the end of the study.
- At the end of the study, collect tumors and spleens for downstream analysis (e.g., flow cytometry, immunohistochemistry).
6. Synergy Analysis:
- Synergy can be assessed using various statistical methods, such as comparing the tumor growth inhibition of the combination group to that of the individual treatment groups.
Flow Cytometry Protocol for Immune Cell Profiling in Tumors
This protocol provides a detailed methodology for the analysis of tumor-infiltrating lymphocytes (TILs) and myeloid cells.
1. Tumor Dissociation:
- Excise tumors and mince them into small pieces.
- Digest the tissue using an enzymatic cocktail (e.g., collagenase, DNase) at 37°C with agitation.
- Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
- Lyse red blood cells using an ACK lysis buffer.
2. Staining:
- Stain for cell viability using a viability dye to exclude dead cells.
- Block Fc receptors to prevent non-specific antibody binding.
- Stain for surface markers with a cocktail of fluorescently-conjugated antibodies (see suggested panel below).
- For intracellular staining (e.g., FoxP3, Ki67), fix and permeabilize the cells after surface staining, then stain for intracellular targets.
3. Suggested Flow Cytometry Panel (Mouse):
| Marker | Cell Type/Function | Fluorochrome Example |
| CD45 | Pan-leukocyte marker | BV510 |
| CD3 | T cells | PE-Cy7 |
| CD4 | Helper T cells | APC |
| CD8 | Cytotoxic T cells | FITC |
| FoxP3 | Regulatory T cells | PE |
| CD25 | Activation marker/Tregs | BV421 |
| Ki67 | Proliferation marker | PerCP-Cy5.5 |
| PD-1 | Exhaustion marker | BV605 |
| CD11b | Myeloid cells | APC-R700 |
| F4/80 | Macrophages | BV786 |
| Ly6G | Granulocytic MDSCs | PE-CF594 |
| Ly6C | Monocytic MDSCs | BV711 |
| CD206 | M2 Macrophages | Alexa Fluor 647 |
| MHC-II | Antigen-presenting cells/M1 Macrophages | BB700 |
4. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data using appropriate software, gating on viable, single cells, and then on specific immune cell populations.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a this compound and immunotherapy combination study.
Caption: Troubleshooting logic for suboptimal results in combination studies.
References
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. Human Tumor-Infiltrating Myeloid Cells: Phenotypic and Functional Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pifusertib and MK-2206: Allosteric Akt Inhibitors in Cancer Research
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical axis for intervention due to its frequent dysregulation in a multitude of human cancers. This pathway governs essential cellular processes including proliferation, survival, and metabolism. Within this pathway, the serine/threonine kinase Akt (also known as protein kinase B or PKB) has emerged as a key therapeutic target. Pifusertib (TAS-117) and MK-2206 are both potent, orally bioavailable, allosteric inhibitors of Akt, demonstrating significant promise in preclinical and clinical investigations. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these targeted agents.
Mechanism of Action: Allosteric Inhibition of Akt
Both Pifusertib and MK-2206 function as allosteric inhibitors of all three Akt isoforms (Akt1, Akt2, and Akt3). Unlike ATP-competitive inhibitors that bind to the kinase domain, these molecules bind to a distinct pocket at the interface of the pleckstrin homology (PH) and kinase domains of Akt. This binding stabilizes an inactive conformation of the enzyme, preventing its translocation to the cell membrane and subsequent activation by phosphorylation at Threonine 308 (by PDK1) and Serine 473 (by mTORC2). The inhibition of Akt activation leads to the downstream suppression of signals that promote cell survival and proliferation, ultimately inducing apoptosis in cancer cells.
dot
Caption: PI3K/Akt signaling pathway and points of inhibition by Pifusertib and MK-2206.
Comparative Efficacy: In Vitro Data
The potency of Pifusertib and MK-2206 has been evaluated against the three isoforms of Akt and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) Against Akt Isoforms
| Inhibitor | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) |
| Pifusertib (this compound) | 4.8[1] | 1.6[1] | 44[1] |
| MK-2206 | 8[2][3] | 12[2][3] | 65[2][3] |
Data compiled from separate preclinical studies. Direct comparison should be made with caution.
Table 2: In Vitro Cell Viability (IC50) in Selected Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Pifusertib (this compound) | Data from specific cell line IC50 studies are not readily available in the public domain. Preclinical studies indicate it inhibits proliferation of various human cancer cell lines, including breast, endometrial, lung, and ovarian cancers[4]. | ||
| MK-2206 | COG-LL-317 | Acute Lymphoblastic Leukemia | < 0.2 |
| RS4;11 | Acute Lymphoblastic Leukemia | < 0.2 | |
| Kasumi-1 | Acute Myeloid Leukemia | < 0.2 | |
| CHLA-10 | Ewing Sarcoma | < 0.2 | |
| A2780 | Ovarian Cancer | Not explicitly stated, but potent anti-proliferative activity observed. | |
| H460/MX20 | Lung Cancer | Did not significantly alter viability alone up to 1 µM. | |
| S1-M1-80 | Colon Cancer | Did not significantly alter viability alone up to 1 µM. |
IC50 values for MK-2206 are from a study by the Pediatric Preclinical Testing Program[5]. The lack of significant effect on H460/MX20 and S1-M1-80 cell viability at 1 µM was also noted.
Preclinical and Clinical Observations
Both Pifusertib and MK-2206 have demonstrated anti-tumor activity in preclinical models and have been evaluated in clinical trials.
Pifusertib (this compound) has shown significant dose-dependent antitumor effects in nude mouse xenograft models[4]. Clinical studies have indicated promising objective responses, particularly in patients with ovarian cancer[4][6].
MK-2206 has exhibited potent anti-proliferative activity against a number of cancer cell lines with genetic alterations such as HER2 amplification, PIK3CA mutations, and PTEN inactivation[7]. In vivo, it has been shown to inhibit tumor growth in ovarian cancer xenografts[7]. Clinical trials have explored MK-2206 as both a monotherapy and in combination with other anticancer agents[8][9].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of Akt inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical and Early Clinical Evaluation of the Oral AKT Inhibitor, MK-2206, for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and early clinical evaluation of the oral AKT inhibitor, MK-2206, for the treatment of acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Allosteric vs. ATP-Competitive Akt Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of Akt-targeted therapies, a critical decision lies in the choice between two primary classes of inhibitors: allosteric and ATP-competitive. While both aim to suppress the activity of the pivotal serine/threonine kinase Akt, their distinct mechanisms of action translate to significant differences in isoform selectivity, downstream signaling effects, and resistance profiles. This guide provides an objective, data-driven comparison to inform the selection of the most appropriate inhibitor for specific research and therapeutic contexts.
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Small-molecule inhibitors of Akt have emerged as promising anticancer agents and are broadly classified into two major categories based on their mechanism of action: allosteric and ATP-competitive inhibitors.[1]
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between allosteric and ATP-competitive Akt inhibitors lies in their binding site and the resulting conformational state of the Akt enzyme.
ATP-Competitive Inhibitors directly compete with adenosine (B11128) triphosphate (ATP) for binding to the catalytic kinase domain of Akt. By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrates.[1] However, this mechanism can lead to a paradoxical increase in Akt phosphorylation at both Threonine 308 (T308) and Serine 473 (S473), as the inhibitor stabilizes the active "PH-out" conformation.[2]
Allosteric Inhibitors , in contrast, do not bind to the ATP-binding pocket. Instead, they target a distinct site at the interface of the pleckstrin homology (PH) and kinase domains.[3] This binding event locks Akt in an inactive, "PH-in" conformation, which prevents its crucial translocation to the cell membrane for activation.[3][4] Consequently, allosteric inhibitors block the initial activation step of Akt.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for representative ATP-competitive and allosteric Akt inhibitors, providing a direct comparison of their potency against the three Akt isoforms.
| Inhibitor Class | Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) |
| ATP-Competitive | Ipatasertib (GDC-0068) | 5[5] | 18[5] | 8[5] |
| Capivasertib (AZD5363) | 3[3][5] | 7-8[5] | 7-8[5] | |
| Allosteric | MK-2206 | 8[6] | 12[6] | 65[6] |
| ARQ 092 (Miransertib) | 5 | 4.5 | 16 |
Note: IC50 values can vary between different studies and assay conditions.
Isoform Selectivity and Resistance Profiles
A key distinction between the two inhibitor classes lies in their isoform selectivity. Due to the highly conserved nature of the ATP-binding pocket among kinases, ATP-competitive inhibitors are often pan-Akt inhibitors, targeting all three isoforms with similar potency.[2] Conversely, allosteric inhibitors, which bind to the less conserved interface between the PH and kinase domains, can exhibit greater isoform selectivity. For instance, MK-2206 is less potent against Akt3 compared to Akt1 and Akt2.[1][6] This can be therapeutically relevant as different Akt isoforms can have distinct roles in various cancers.[1]
The mechanisms of acquired resistance also differ significantly. Resistance to allosteric inhibitors is often associated with mutations in the allosteric binding pocket, such as the E17K mutation in AKT1, which destabilizes the inactive "PH-in" conformation.[2][5] In contrast, resistance to ATP-competitive inhibitors is more commonly driven by the activation of compensatory signaling pathways, such as the PIM kinase pathway.[5] Importantly, resistance to one class of inhibitor may not confer resistance to the other, suggesting the potential for sequential or combination therapies.[5]
Visualizing the Molecular Landscape
To better understand the concepts discussed, the following diagrams illustrate the Akt signaling pathway, the mechanisms of inhibitor action, and a typical experimental workflow.
References
Pifusertib vs. PI3K Inhibitors in PTEN-Null Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The loss of the tumor suppressor gene, Phosphatase and Tensin Homolog (PTEN), is a frequent event in a multitude of cancers, leading to the hyperactivation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target for anti-cancer therapies. This guide provides a detailed comparison of two major therapeutic strategies targeting this pathway in PTEN-null cancer cells: the direct AKT inhibitor Pifusertib and the broader class of PI3K inhibitors.
Mechanism of Action: A Tale of Two Targets
Pifusertib , also known as TAS-117, is a potent and selective allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3)[1][2][3]. By binding to the PH-domain interface of AKT, Pifusertib blocks its membrane translocation and subsequent activation, thereby inhibiting the phosphorylation of its downstream effectors[3]. This targeted approach aims to shut down the signaling cascade at a crucial node.
PI3K inhibitors , on the other hand, target the upstream lipid kinases (Phosphoinositide 3-kinases) that are responsible for the production of PIP3, the second messenger that recruits and activates AKT. These inhibitors can be broadly categorized into pan-PI3K inhibitors, which target all Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ), and isoform-specific inhibitors. In the context of PTEN-null tumors, there is a notable dependency on the p110β isoform for maintaining PI3K signaling[4][5][6][7].
The fundamental difference in their mechanism of action is a key consideration. While PI3K inhibitors act upstream, Pifusertib offers a more direct inhibition of the central signaling hub, AKT. This can be particularly relevant in scenarios where resistance to PI3K inhibitors emerges through mechanisms that reactivate AKT signaling downstream of PI3K.
Signaling Pathway Overview
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Performance in PTEN-Null Cancer Cells: A Data-Driven Comparison
While direct head-to-head clinical trial data is emerging, preclinical studies provide valuable insights into the differential effects of Pifusertib and PI3K inhibitors in PTEN-null cancer cell lines.
| Parameter | Pifusertib (AKT Inhibitor) | PI3K Inhibitors | Key Findings in PTEN-Null Models |
| Cell Viability | Potent induction of cytotoxicity in multiple myeloma cells with high baseline p-AKT.[1] In various cancer cell lines, including those with PTEN loss, Pifusertib effectively inhibits proliferation.[3] | Pan-PI3K inhibitors show efficacy in PTEN-null cells.[8] However, resistance to PI3Kα-specific inhibitors can be conferred by PTEN loss, which can be overcome by pan-PI3K or p110β-specific inhibitors.[8][9][10] | Both classes of drugs demonstrate anti-proliferative effects. The efficacy of specific PI3K inhibitors is highly dependent on the isoform dependency of the PTEN-null tumor. |
| Apoptosis | Induces G0/G1 cell cycle arrest followed by apoptosis.[2] | PI3K inhibitors have been shown to induce apoptosis in PTEN-null myeloma cell lines.[11] | Both agents can trigger programmed cell death in PTEN-deficient cancers. |
| Signaling Pathway Modulation | Blocks basal phosphorylation of AKT and its downstream effectors such as FKHR/FKHRL1.[1][2] | Pan-PI3K inhibitors reduce phospho-AKT levels in PTEN-deficient cells.[6] p110β-selective inhibitors also effectively inhibit phospho-AKT in PTEN-null cells.[6] | Both drug classes effectively dampen the hyperactivated PI3K/AKT pathway signaling. |
| Resistance Mechanisms | As a direct AKT inhibitor, it may circumvent resistance mechanisms that occur upstream, such as feedback activation of RTKs that can reactivate PI3K. | Resistance to PI3Kα inhibitors can be acquired through PTEN loss, leading to a switch in dependency to the p110β isoform.[8][9][10] Feedback activation of receptor tyrosine kinases (RTKs) upon PI3K inhibition can also lead to therapeutic resistance.[12] | The development of resistance is a critical consideration for both classes of inhibitors. Combination therapies are being explored to overcome these resistance mechanisms. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate PTEN-null cancer cells (e.g., PC-3, U87MG) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of Pifusertib or a PI3K inhibitor (e.g., a pan-PI3K inhibitor like BKM120 or a p110β-specific inhibitor like AZD8186) for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat PTEN-null cells with the inhibitors for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT, S6K, and other relevant pathway components.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.
Caption: A generalized workflow for comparing inhibitor efficacy.
Concluding Remarks
Both Pifusertib and PI3K inhibitors represent promising therapeutic avenues for the treatment of PTEN-null cancers. The choice between these agents may depend on the specific genetic context of the tumor, potential resistance mechanisms, and the desire for a more targeted downstream inhibition.
-
Pifusertib offers the advantage of directly targeting the central effector of the pathway, AKT, which may be beneficial in overcoming certain forms of resistance to upstream inhibitors.
-
PI3K inhibitors , particularly those targeting the p110β isoform, are strongly supported by the well-established dependency of many PTEN-null tumors on this specific kinase. Pan-PI3K inhibitors also remain a viable option.
Further head-to-head clinical studies are necessary to definitively establish the comparative efficacy and safety of these agents in patient populations with PTEN-deficient tumors. The development of predictive biomarkers beyond PTEN status will also be crucial for optimizing patient selection and treatment strategies. The concurrent genetic landscape of the tumor, including mutations in genes like KRAS, can influence the dependency on specific PI3K isoforms, highlighting the need for a personalized medicine approach.[5][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Therapeutic targeting of cancers with loss of PTEN function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convergent loss of PTEN leads to clinical resistance to a PI3Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Preferential killing of PTEN-null myelomas by PI3K inhibitors through Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K isoform dependence of PTEN-deficient tumors can be altered by the genetic context - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of published Tas-117 research findings
An important clarification regarding the nomenclature of "Tas-117" is necessary before presenting a detailed analysis. Initial research reveals that the designation "this compound" is associated with two distinct investigational drugs:
-
Tosedostat (formerly CHR-2797): An orally bioavailable aminopeptidase (B13392206) inhibitor.
-
This compound: A highly potent and selective oral allosteric pan-AKT inhibitor.
Given that these compounds have different mechanisms of action and therapeutic targets, this guide will address them separately to ensure clarity and accuracy.
Part 1: Tosedostat (Aminopeptidase Inhibitor)
Tosedostat is an investigational anti-cancer agent that functions by inhibiting aminopeptidases, leading to amino acid deprivation and subsequent cell death in cancer cells.[1][2][3] It has been primarily studied in the context of hematological malignancies, particularly acute myeloid leukemia (AML).[1][3][4]
Mechanism of Action
Tosedostat is a prodrug that is converted intracellularly to its active metabolite, CHR-79888.[1][5] This active form inhibits M1 family aminopeptidases, such as puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 (LTA4) hydrolase.[1][5] The inhibition of these enzymes disrupts the recycling of amino acids from protein degradation, leading to a depletion of the intracellular amino acid pool.[1][2] This selective amino acid deprivation in rapidly proliferating cancer cells triggers cellular stress, leading to cell cycle arrest and apoptosis (programmed cell death).[1][2]
Clinical Trial Data
Tosedostat has been evaluated in clinical trials, primarily for acute myeloid leukemia (AML), both as a monotherapy and in combination with other agents.
Table 1: Summary of Tosedostat Clinical Trial Findings
| Trial Phase | Patient Population | Treatment | Key Findings | Reference |
| Phase I/II | Relapsed/Refractory AML | Tosedostat monotherapy | Showed promising activity in vitro and in early clinical trials. | [3] |
| Phase I-III | AML and Multiple Myeloma | Tosedostat in combination with chemotherapy | Demonstrated clinical activity. | [4] |
Experimental Protocols
A key in vitro assay to determine the efficacy of Tosedostat is the cell proliferation assay.
Protocol: Cell Proliferation Assay (IC50 Determination)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Tosedostat.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Proliferation Measurement: A reagent such as tritiated thymidine (B127349) is added to measure DNA synthesis, which is indicative of cell proliferation.
-
Data Analysis: Radioactivity is measured using a scintillation counter. The percentage of proliferation inhibition relative to an untreated control is calculated, and the IC50 value (the concentration of the drug that inhibits 50% of cell proliferation) is determined.[1]
Part 2: this compound (Allosteric pan-AKT Inhibitor)
This compound is a potent and selective oral allosteric inhibitor of all three isoforms of the AKT protein kinase (AKT1, 2, and 3).[6] It has been investigated in patients with advanced solid tumors, particularly those with alterations in the PI3K/AKT signaling pathway.[6][7][8]
Mechanism of Action
The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, survival, and metabolism.[9] In many cancers, this pathway is aberrantly activated. This compound acts as an allosteric inhibitor of AKT, a key node in this pathway. By inhibiting AKT, this compound can block downstream signaling, leading to reduced cancer cell proliferation and survival.[10][11]
Clinical Trial Data
This compound has been evaluated in Phase I and II clinical trials for various solid tumors harboring specific genetic mutations.
Table 2: Summary of this compound Clinical Trial Findings
| Trial Phase | Patient Population | Treatment | Key Findings | Reference |
| Phase II (K-BASKET) | Advanced solid tumors with PI3K/Akt mutations | 16 mg daily or 24 mg (4 days on/3 days off) | Limited antitumor activity. ORR: 8%, DCR: 23%. Median PFS: 1.4 months, Median OS: 4.8 months. Manageable safety profile. | [7][8][12] |
| Phase I | Advanced solid tumors | Dose escalation (8 to 32 mg/day) | Recommended Phase 2 dose: 24 mg intermittent dosing. Showed antitumor activity. Four patients had a confirmed partial response. | [10][11] |
| Phase II | Advanced solid tumors with germline PTEN-inactivating mutations | 16 mg daily (GI tumors) or 24 mg intermittent (non-GI tumors) | Some antitumor activity and manageable toxicity. Objective response in a patient with ovarian cancer (PIK3CA E545K mutation). | [6][9] |
Experimental Protocols
Pharmacodynamic analysis in clinical trials often involves measuring the phosphorylation of direct AKT substrates.
Protocol: Pharmacodynamic Analysis of AKT Inhibition
-
Sample Collection: Tumor biopsies or surrogate tissue samples are collected from patients before and after treatment with this compound.
-
Protein Extraction: Proteins are extracted from the collected tissue samples.
-
Western Blotting: Protein extracts are separated by gel electrophoresis and transferred to a membrane.
-
Antibody Probing: The membrane is probed with antibodies specific for phosphorylated PRAS40 (a direct substrate of AKT) and total PRAS40.
-
Detection and Analysis: The levels of phosphorylated and total PRAS40 are detected and quantified to assess the extent of AKT inhibition by this compound.[10][11]
Comparison with Alternatives
This compound's therapeutic landscape includes other targeted therapies for cancers with PI3K/AKT pathway mutations. For instance, in Acute Myeloid Leukemia (AML), several targeted drugs are available, such as FLT3 inhibitors (e.g., Gilteritinib) and IDH inhibitors (e.g., Ivosidenib, Enasidenib).[13][14] While this compound is an AKT inhibitor, these other agents target different nodes in cancer signaling pathways.
Table 3: Comparison of Targeted Therapies in AML
| Drug Class | Target | Example Drugs | Use in AML |
| AKT Inhibitor | AKT | This compound | Investigational |
| FLT3 Inhibitor | FLT3 | Gilteritinib | For patients with FLT3-mutated AML.[14] |
| IDH1 Inhibitor | IDH1 | Ivosidenib, Olutasidenib | For patients with IDH1-mutated AML.[13] |
| IDH2 Inhibitor | IDH2 | Enasidenib | For patients with IDH2-mutated AML.[13][14] |
| BCL-2 Inhibitor | BCL-2 | Venetoclax | Used in combination with hypomethylating agents or low-dose cytarabine.[14] |
The choice of targeted therapy is highly dependent on the specific genetic mutations present in a patient's tumor. The development of this compound and other targeted agents underscores the shift towards personalized medicine in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. d-nb.info [d-nb.info]
- 9. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeted Therapy Drugs for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 14. New Approaches for the Treatment of AML beyond the 7+3 Regimen: Current Concepts and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Tas-117 in 2D vs. 3D Culture: A Comparative Analysis of Preclinical Models
A shift from flat to spatial biology is crucial for accurately predicting the clinical efficacy of targeted therapies like Tas-117. This guide provides a comparative analysis of this compound's performance in traditional two-dimensional (2D) monolayer cultures versus more physiologically relevant three-dimensional (3D) spheroid models, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound (Pifusertib) is a potent and selective allosteric pan-Akt inhibitor that targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[1][2] As a key node in the PI3K/Akt/mTOR signaling pathway, Akt is a critical regulator of cell growth, proliferation, survival, and metabolism, making it a prime target in cancer therapy.[3] While early preclinical data for this compound is derived from 2D cell cultures, these models often fail to replicate the complex architecture, cell-cell interactions, and diffusion dynamics of an in vivo tumor.[4][5] Three-dimensional culture systems, such as spheroids, offer a more accurate representation of a solid tumor's microenvironment, which can significantly impact drug efficacy and resistance.[6][7]
This guide explores the differential effects of targeting the Akt pathway in these two distinct culture systems, providing a framework for understanding the nuances of this compound's activity.
Comparative Efficacy: Increased Resistance in 3D Models
A common observation when transitioning from 2D to 3D cancer models is a notable increase in drug resistance.[8][9] This is often attributed to the physical barrier that the multi-layered spheroid presents to drug penetration, as well as the altered physiological state of cells within the 3D structure, which includes hypoxic cores and quiescent cell populations.[5][6]
While direct comparative IC50 data for this compound in 2D vs. 3D systems is not publicly available, data from other selective Akt inhibitors in breast and prostate cancer cell lines demonstrate this principle. The concentration required to achieve 50% growth inhibition (GI50) is consistently higher in 3D spheroids compared to 2D monolayers.
| Cell Line | Culture System | Akt Inhibitor GI50 (µM) |
| MDA-MB-468 (Breast Cancer) | 2D Monolayer | 0.28 |
| 3D Spheroid | 0.49 | |
| PC3 (Prostate Cancer) | 2D Monolayer | 0.32 |
| 3D Spheroid | 0.65 | |
| Table 1: Representative growth inhibition (GI50) data for a selective Akt inhibitor in 2D and 3D culture systems. Data is illustrative of the expected trend for this compound.[10] |
This trend underscores the importance of utilizing 3D models for more stringent and clinically predictive efficacy testing of Akt inhibitors like this compound.
Signaling Pathway Dynamics: Context-Dependent Cellular Responses
The PI3K/Akt/mTOR pathway is fundamental to cell survival and proliferation. This compound acts as an allosteric inhibitor of Akt, preventing the phosphorylation of its downstream substrates. However, the cellular consequences of this inhibition can differ between 2D and 3D environments.
Studies have shown that the baseline activity of the Akt/mTOR pathway is often lower in 3D spheroids compared to the same cells grown in 2D.[1][11][12] Furthermore, the complex interplay and feedback loops with other signaling networks, such as the MAPK/ERK pathway, can be significantly altered. For instance, inhibiting the Akt pathway in 2D cultures can sometimes lead to a compensatory upregulation of ERK signaling, whereas in 3D spheroids, the same inhibition may lead to a reduction in ERK signaling.[1][11] This "rewiring" of the signaling architecture in 3D highlights a more complex, systems-level response to drug treatment.
Experimental Protocols
Accurate and reproducible data is contingent on robust experimental design. Below are detailed methodologies for establishing 2D and 3D cultures and assessing cell viability in response to this compound treatment.
Protocol 1: 3D Spheroid Culture Using Ultra-Low Attachment (ULA) Plates
-
Cell Preparation: Harvest cancer cells from a sub-confluent 2D culture using trypsin. Ensure cell viability is >90%. Resuspend cells in complete culture medium to a concentration of 2.5 x 10⁴ cells/mL.[13]
-
Seeding: Dispense 100 µL of the cell suspension (2,500 cells) into each well of a 96-well round-bottom ultra-low attachment (ULA) plate.[13]
-
Spheroid Formation: Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours until uniform spheroids have formed.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final concentration. Carefully remove 100 µL of conditioned medium from each well and add 100 µL of the corresponding this compound dilution.
-
Incubation: Incubate the spheroids with the compound for 72-96 hours, or for the desired experimental duration.
Protocol 2: Cell Viability Assessment (CellTiter-Glo® 3D Assay)
This assay quantifies ATP, an indicator of metabolically active cells. It is specifically optimized for robust lysis of 3D spheroids.
-
Reagent Preparation: Thaw the CellTiter-Glo® 3D Reagent and equilibrate the spheroid plate to room temperature for approximately 30 minutes.
-
Assay Procedure: Add 100 µL of the CellTiter-Glo® 3D Reagent directly to each 100 µL of medium in the 96-well plate containing spheroids.[13]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[14]
-
Data Acquisition: Record luminescence using a plate reader. The signal is proportional to the amount of ATP and thus reflects the number of viable cells in the spheroid.
-
Analysis: Calculate GI50/IC50 values by plotting the normalized luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter dose-response curve.
Conclusion and Future Directions
The comparison between 2D and 3D culture systems reveals critical differences in cellular behavior, signaling, and drug sensitivity. While 2D cultures are invaluable for initial high-throughput screening, 3D spheroid models provide a more rigorous and physiologically relevant platform for evaluating the efficacy of targeted agents like this compound. The observed increase in drug resistance in 3D models better reflects the challenges of treating solid tumors and can help prioritize drug candidates with a higher likelihood of clinical success.
For researchers investigating this compound, adopting 3D culture models is a vital step to:
-
Validate efficacy in a more tumor-like environment.
-
Investigate mechanisms of acquired resistance.
-
Explore synergistic combinations with other therapies that may overcome penetration or signaling barriers.
By integrating these advanced preclinical models, the scientific community can generate more predictive data, ultimately accelerating the development of effective cancer therapies.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D tumor cultures for drug resistance and screening development in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A liquid culture cancer spheroid model reveals low PI3K/Akt pathway activity and low adhesiveness to the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Pifusertib's Clinical Efficacy: A Comparative Analysis of Early Phase Trials
Pifusertib (TAS-117), a potent and selective oral allosteric pan-AKT inhibitor, has demonstrated modest antitumor activity in early clinical development for patients with advanced solid tumors. A comparative analysis of the initial first-in-human Phase I trial and a subsequent Phase II study reveals a consistent, though limited, efficacy profile, with some signals of activity in specific patient populations harboring certain genetic mutations.
Quantitative Efficacy Data
The following table summarizes the key efficacy endpoints from the Phase I and Phase II clinical trials of Pifusertib.
| Efficacy Endpoint | Phase I Study (First-in-Human) | Phase II Study (K-BASKET) |
| Overall Response Rate (ORR) | 4 confirmed partial responses in the safety assessment phase (n=43) | 8% (1 partial response in a patient with ovarian cancer) |
| Disease Control Rate (DCR) | 61.5% in PIK3CA-mutated endometrial cancer (n=13), 80.0% in AKT-altered endometrial cancer (n=5), 37.5% in ovarian clear cell carcinoma (n=16)[1] | 23% (1 partial response and 2 with stable disease)[1][2] |
| Median Progression-Free Survival (PFS) | Not reported | 1.4 months (95% CI: 1.2–1.6 months)[1][3][4] |
| Median Overall Survival (OS) | Not reported | 4.8 months (95% CI: 2.6–11.2 months)[1][3][4] |
Experimental Protocols
Phase I First-in-Human Study
The initial Phase I trial was an open-label, non-randomized, dose-escalating study enrolling patients with advanced or metastatic solid tumors.[5][6] The study consisted of three phases: a dose escalation phase, a regimen modification phase, and a safety assessment phase.[5][6] The primary objectives were to determine the dose-limiting toxicities and the maximum tolerated dose. Secondary endpoints included assessing the pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of Pifusertib.[5][6] Both once-daily and intermittent (4 days on/3 days off) dosing schedules were investigated.[5][6]
Phase II K-BASKET Study
This was a single-arm, single-center Phase II study that enrolled heavily pre-treated patients with advanced solid tumors harboring specific PI3K/Akt gene aberrations.[1][2][3] The primary endpoint was the overall response rate (ORR).[2] Secondary endpoints included disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[2] Patients with gastrointestinal (GI) cancers received 16 mg of Pifusertib daily, while those with non-GI cancers received 24 mg on a 4 days on/3 days off schedule.[2][4]
Signaling Pathway and Experimental Workflow
Pifusertib functions by inhibiting the kinase activity of all three AKT isoforms (AKT1, 2, and 3), which are central nodes in the PI3K/AKT/mTOR signaling pathway.[7] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[7]
The general workflow for the clinical trials evaluating Pifusertib is depicted below.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Tas-117 Xenograft Study Results: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical xenograft study results of Tas-117, a novel allosteric pan-AKT inhibitor. The performance of this compound is contextualized against other AKT inhibitors, namely MK-2206 and AZD5363, with a focus on experimental data from gastric and breast cancer xenograft models.
This compound has demonstrated significant dose-dependent antitumor effects in preclinical xenograft models of gastric (NCI-N87) and breast (KPL-4) cancer.[1][2] As a highly potent and selective oral allosteric pan-AKT inhibitor, this compound targets a key node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and is associated with tumor growth and survival.[1][3]
Comparative Efficacy in Xenograft Models
The following tables summarize the available quantitative data on the in vivo efficacy of this compound and comparable AKT inhibitors in relevant xenograft models. While specific tumor growth inhibition (TGI) percentages for this compound are not publicly available, preclinical studies have consistently reported its significant antitumor activity.[1][2]
Table 1: Antitumor Activity in Gastric Cancer Xenograft Models
| Compound | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source(s) |
| This compound | NCI-N87 | Not specified | Significant dose-dependent antitumor effects | [1][2] |
| MK-2206 | AGS | 100 mg/kg, p.o., 3x/week | Not specified, but synergistic with cisplatin | |
| MK-2206 | MKN-45 | Not specified | Limited single-agent effect on proliferation |
Table 2: Antitumor Activity in Breast Cancer Xenograft Models
| Compound | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source(s) |
| This compound | KPL-4 | Not specified | Significant dose-dependent antitumor effects | [1][2] |
| AZD5363 | BT474c | 150 mg/kg, p.o., bid | Dose-dependent inhibition | |
| AZD5363 | HCC1954 | 75 mg/kg, p.o., bid | 42% |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon preclinical findings. Below are the generalized experimental protocols for conducting xenograft studies with AKT inhibitors.
General Xenograft Study Protocol
-
Cell Culture: NCI-N87 (gastric carcinoma) and KPL-4 (breast cancer) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational drug (e.g., this compound, MK-2206, AZD5363) or vehicle is administered orally (p.o.) or via other appropriate routes according to the specified dosing schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess the inhibition of AKT signaling pathway components (e.g., phosphorylated AKT, PRAS40).
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.
References
- 1. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to Akt Inhibition: A Comparative Guide to Biomarkers for Tas-117 and Other Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt is a central node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer, making it a prime target for therapeutic intervention. A variety of Akt inhibitors are in clinical development, broadly classified as allosteric inhibitors, such as Tas-117 (Pifusertib), and ATP-competitive inhibitors, including capivasertib (B1684468) and ipatasertib. The efficacy of these agents is often contingent on the specific molecular alterations within a patient's tumor. This guide provides a comparative overview of predictive biomarkers for response to this compound versus other Akt inhibitors, supported by experimental data and detailed methodologies.
Key Predictive Biomarkers
The predictive utility of biomarkers for Akt inhibitors is intricately linked to the inhibitor's mechanism of action and the specific genetic context of the tumor. The most extensively studied biomarkers include alterations in PIK3CA, PTEN, and AKT1.
Table 1: Summary of Predictive Biomarkers for this compound and Other Akt Inhibitors
| Biomarker | This compound (Allosteric Inhibitor) | Capivasertib & Ipatasertib (ATP-Competitive Inhibitors) |
| PIK3CA Mutations | Shows preclinical sensitivity and clinical efficacy has been observed in patients with PIK3CA mutations, particularly E545K and H1047R.[1][2][3][4] | Preclinical studies demonstrate efficacy in cell lines with PIK3CA mutations.[5] Clinical benefit has been observed, and Capivasertib in combination with fulvestrant (B1683766) is FDA-approved for patients with PIK3CA alterations.[6][7] |
| PTEN Loss | Preclinical sensitivity has been demonstrated in models with PTEN loss.[8] A Phase II study is evaluating this compound in patients with germline PTEN-inactivating mutations.[4] | Clinically meaningful activity has been shown in patients with PTEN mutations or loss.[9] PTEN loss is a key biomarker in clinical trials for both capivasertib and ipatasertib.[10][11] |
| AKT1 E17K Mutation | Clinical efficacy has been observed in a breast cancer patient with an AKT1 E17K mutation.[1][2] However, allosteric inhibitors are generally considered less effective against this mutation.[9][12] | The AKT1 E17K mutation is a strong predictor of response to most ATP-competitive inhibitors.[9][12][13] |
| AKT2 Amplification | Preclinical data suggests sensitivity in cell lines with AKT2 amplification.[1][2] | Data on AKT2 amplification as a specific predictive biomarker is less established compared to other markers. |
| HER2 Amplification | Preclinical sensitivity has been shown in cell lines with HER2 amplification.[1][2] | Often evaluated in the context of combination therapies in HER2-positive breast cancer. |
| Phosphorylated AKT (p-AKT) & Downstream Substrates (e.g., p-PRAS40) | Pharmacodynamic studies show a reduction of phosphorylated PRAS40, a direct substrate of AKT, confirming target engagement.[14][15] | In some contexts, lower levels of p-AKT and its downstream targets were associated with a better response.[16] |
Signaling Pathways and Mechanisms of Inhibition
The differential effects of allosteric and ATP-competitive inhibitors on the Akt signaling pathway underscore the importance of specific biomarkers.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Allosteric inhibitors like this compound bind to a site distinct from the ATP-binding pocket, preventing the conformational change required for Akt activation. In contrast, ATP-competitive inhibitors directly compete with ATP for binding in the kinase domain. This mechanistic difference may explain why the AKT1 E17K mutation, which leads to constitutive membrane localization and activation, is a more robust predictor for ATP-competitive inhibitors.
Experimental Protocols
Accurate and reproducible biomarker assessment is critical for patient selection. The following are generalized protocols for the detection of key biomarkers.
Protocol 1: Immunohistochemistry (IHC) for PTEN Loss
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a pressure cooker or water bath in a citrate-based buffer (pH 6.0) for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide for 10 minutes. Non-specific binding is blocked with a protein block solution for 20 minutes.
-
Primary Antibody Incubation: Slides are incubated with a validated anti-PTEN primary antibody (e.g., clone 138G6) at a predetermined optimal dilution for 60 minutes at room temperature or overnight at 4°C.
-
Detection System: A polymer-based detection system is used. Slides are incubated with a secondary antibody-polymer conjugate for 30 minutes.
-
Chromogen: The signal is visualized using a diaminobenzidine (DAB) solution for 5-10 minutes, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, cleared, and mounted with a permanent mounting medium.
-
Interpretation: PTEN expression in tumor cells is compared to internal positive controls (e.g., stromal cells, normal glands). Loss of PTEN expression is defined as complete absence or markedly reduced staining in tumor cells relative to the internal control.[17][18][19][20] A common scoring approach defines PTEN loss as staining in less than 10% of tumor cells.[20]
Caption: Immunohistochemistry (IHC) workflow for PTEN protein detection.
Protocol 2: PCR-Based Detection of PIK3CA and AKT1 E17K Mutations
This protocol outlines a general workflow for mutation detection using methods like competitive allele-specific TaqMan® PCR (castPCR™) or digital droplet PCR (ddPCR).
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma using a commercially available kit. DNA quality and quantity are assessed.
-
Assay Setup:
-
castPCR™: Two separate PCR reactions are set up for each sample: one with a mutant-specific primer/probe set and another with a reference gene primer/probe set.[21]
-
ddPCR: The PCR reaction mixture, containing primers, probes (one for mutant, one for wild-type), and sample DNA, is partitioned into thousands of nanoliter-sized droplets.[21][22]
-
-
PCR Amplification:
-
castPCR™: Real-time PCR is performed. The mutant-specific reaction will only amplify if the mutation is present.
-
ddPCR: PCR is performed to endpoint in a thermal cycler.
-
-
Data Analysis:
-
castPCR™: The cycle threshold (Ct) values for the mutant and reference assays are used to determine the presence of the mutation. A ΔCt is calculated, and a pre-validated cutoff is used to call a sample as mutant or wild-type.[21]
-
ddPCR: The droplets are read on a droplet reader to count the number of positive droplets for the mutant and wild-type alleles. The ratio of mutant to wild-type droplets provides a quantitative measure of the mutant allele frequency.[22]
-
Caption: Workflow for PCR-based mutation detection.
Conclusion
The selection of patients for treatment with Akt inhibitors is becoming increasingly refined through the use of predictive biomarkers. While there is overlap in the utility of biomarkers such as PIK3CA mutations and PTEN loss for both allosteric and ATP-competitive Akt inhibitors, the AKT1 E17K mutation appears to be a more specific predictor for the latter. The choice of biomarker and the methodology for its detection are critical for the successful clinical development and application of these targeted therapies. As our understanding of the complex interplay between different mutations and signaling pathways grows, a multi-biomarker approach, potentially incorporating functional assays, will likely be necessary to optimize patient stratification and improve therapeutic outcomes.
References
- 1. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapy Detail [ckb.genomenon.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. dovepress.com [dovepress.com]
- 13. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A first-in-human phase I study of this compound, an allosteric AKT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. PTEN Loss as Determined by Clinical-grade Immunohistochemistry Assay Is Associated with Worse Recurrence-free Survival in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunohistochemistry for PTEN testing in HR +/HER2˗ metastatic breast cancer | springermedizin.de [springermedizin.de]
- 21. Accurate detection of low prevalence AKT1 E17K mutation in tissue or plasma from advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Accurate detection of low prevalence AKT1 E17K mutation in tissue or plasma from advanced cancer patients | PLOS One [journals.plos.org]
A Head-to-Head Analysis of Tas-117 and Other Pan-AKT Inhibitors: A Toxicity Perspective
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in oncology. Tas-117, a potent allosteric pan-AKT inhibitor, has shown promise in clinical trials. However, a thorough understanding of its toxicity profile in comparison to other agents in its class is crucial for its continued development and potential clinical application. This guide provides a side-by-side comparison of the toxicity profiles of this compound and other notable pan-AKT inhibitors: capivasertib (B1684468), ipatasertib, and afuresertib, supported by available clinical trial data.
Comparative Toxicity Profiles
The following tables summarize the treatment-related adverse events (AEs) observed in clinical trials of this compound and its comparators. Data is primarily sourced from Phase I and II studies. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, dosing regimens, and methodologies.
Table 1: Common Treatment-Related Adverse Events (All Grades)
| Adverse Event | This compound | Capivasertib | Ipatasertib | Afuresertib |
| Gastrointestinal | ||||
| Diarrhea | Common | Very Common (up to 72%)[1] | Very Common (up to 85%)[2] | Common (up to 33%)[3][4] |
| Nausea | Common | Common (up to 35%)[1] | Common (up to 39%)[2] | Very Common (up to 36%)[3][4] |
| Stomatitis | Common[5] | Common (up to 20%)[1] | - | - |
| Vomiting | - | Common (up to 21%)[1] | - | Common |
| Anorexia | Common[6][7] | - | - | Common (up to 14%)[3] |
| Dyspepsia | - | - | - | Common (up to 25%)[3][4] |
| Metabolic | ||||
| Hyperglycemia | Common[5][6][7] | Common (up to 57%)[1] | Common | - |
| Dermatological | ||||
| Rash (including maculopapular) | Common[5] | Very Common (up to 58%)[1] | Common | Common (Grade 3 in 4.1% of patients)[3] |
| Constitutional | ||||
| Fatigue | - | Common (up to 35%)[1] | - | Common (up to 16%)[3] |
| Hematological | ||||
| Leukopenia | Common[5] | - | - | - |
| Neutropenia | - | Common (up to 23%)[1] | Common (Grade ≥3 in 10%)[8] | Common (Grade 3 in 6.8% of patients)[3] |
Table 2: Grade 3-4 Treatment-Related Adverse Events
| Adverse Event | This compound | Capivasertib | Ipatasertib | Afuresertib |
| Anorexia | 9% (Grade 3)[6][7] | - | - | - |
| Hyperglycemia | 8% (Grade 3), 9% (Grade 4)[6][7] | 20-24% (Grade ≥3)[1] | - | - |
| Diarrhea | - | 14-17% (Grade ≥3)[1] | 23% (Grade 3)[8] | Grade 3 in one patient[9] |
| Rash (including maculopapular) | - | 11-16% (Grade ≥3)[1] | - | Grade 3 in one patient[10][11] |
| Fatigue | - | - | - | Grade 3 in one patient[9] |
| Neutropenia | - | - | 10% (Grade ≥3)[8] | - |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the general process of toxicity evaluation, the following diagrams are provided.
Caption: PI3K/AKT Signaling Pathway Inhibition by pan-AKT Inhibitors.
Caption: General Workflow for Toxicity Assessment in Clinical Trials.
Experimental Protocols
Detailed experimental protocols for the toxicity assessment in the specific clinical trials of this compound and its comparators are not fully available in the public domain. However, based on standard clinical trial practices and the information gleaned from published studies, a general methodology can be outlined.
Toxicity Assessment in Clinical Trials (General Protocol)
-
Patient Population: Patients with advanced solid tumors who have exhausted standard therapeutic options.
-
Study Design: Typically, Phase I trials are dose-escalation studies to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Phase II trials further evaluate safety and efficacy in specific tumor types.
-
Adverse Event (AE) Monitoring and Reporting:
-
AEs are monitored continuously throughout the trial and for a specified period after the last dose of the study drug.
-
Monitoring includes regular physical examinations, patient-reported symptoms, and laboratory tests (hematology, clinical chemistry, etc.).
-
The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[12][13][14][15][16] The CTCAE provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).[12][13]
-
-
Dose-Limiting Toxicity (DLT) Evaluation:
-
In Phase I trials, DLTs are typically assessed during the first cycle of treatment.
-
A DLT is a predefined set of severe AEs that are considered unacceptable and are used to guide dose escalation decisions.
-
-
Data Analysis:
-
The incidence, severity, and type of all AEs are tabulated.
-
Treatment-related AEs are distinguished from those unrelated to the study drug by the investigator.
-
The overall safety and tolerability of the drug are assessed to establish its toxicity profile.
-
Discussion
The toxicity profiles of this compound and the comparator pan-AKT inhibitors (capivasertib, ipatasertib, and afuresertib) share several common features, which are characteristic of on-target inhibition of the PI3K/AKT pathway. These include a high incidence of gastrointestinal toxicities (diarrhea, nausea), metabolic disturbances (hyperglycemia), and dermatological reactions (rash).
While the available data does not permit a definitive ranking of these agents by toxicity, some patterns emerge. Diarrhea and rash appear to be particularly prominent with capivasertib and ipatasertib. Hyperglycemia is a notable adverse event for both this compound and capivasertib. Afuresertib's profile seems to be characterized by a high incidence of nausea and other gastrointestinal complaints.
The management of these toxicities is a critical aspect of the clinical development of pan-AKT inhibitors. Dose interruptions, reductions, and supportive care measures are often necessary to allow patients to continue treatment. The development of intermittent dosing schedules, as has been explored for this compound and capivasertib, is one strategy to mitigate cumulative toxicity.[1][6]
Future research should focus on head-to-head comparative trials to provide a more definitive assessment of the relative toxicity of these agents. Furthermore, the identification of predictive biomarkers for specific toxicities could enable more personalized treatment strategies, optimizing the therapeutic index of pan-AKT inhibitors in the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. A phase II study of this compound in patients with advanced solid tumors harboring germline PTEN-inactivating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The ASCO Post [ascopost.com]
- 9. A phase IIa study of afuresertib, an oral pan-AKT inhibitor, in patients with Langerhans cell histiocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. Resources for Researchers - NCI [cancer.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Tas-117 in Combination with Chemotherapy: A Comparative Analysis for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive review of preclinical and clinical data reveals the potential of Tas-117, a selective allosteric AKT inhibitor, to enhance the anti-tumor efficacy of various standard chemotherapeutic agents. This guide provides a comparative analysis of this compound in combination with different chemotherapies, offering researchers, scientists, and drug development professionals a consolidated resource of experimental data and methodologies.
This compound targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and resistance to therapy.[1][2] By inhibiting AKT, this compound is believed to sensitize cancer cells to the cytotoxic effects of chemotherapy. Preclinical studies have demonstrated synergistic or additive anti-tumor effects when this compound is combined with platinum-based agents, topoisomerase inhibitors, and antimetabolites in various cancer models, including ovarian and gastric cancers.[3]
Comparative Efficacy of this compound Combination Therapies
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound in combination with different chemotherapies versus monotherapy.
Table 1: In Vivo Efficacy of this compound in Combination with Chemotherapy in Ovarian Cancer Xenograft Models
| Treatment Group | Tumor Growth Inhibition (TGI) % | p-value vs. Control | p-value vs. Monotherapy | Animal Model | Reference |
| This compound | Data not available | <0.05 | - | A2780 xenograft | [3] |
| Carboplatin | Data not available | <0.05 | - | A2780 xenograft | [3] |
| This compound + Carboplatin | Significantly improved | <0.01 | <0.05 vs. both | A2780 xenograft | [3] |
| Irinotecan | Data not available | <0.05 | - | A2780 xenograft | [3] |
| This compound + Irinotecan | Significantly improved | <0.01 | <0.05 vs. both | A2780 xenograft | [3] |
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy in Gastric Cancer Xenograft Models
| Treatment Group | Tumor Growth Inhibition (TGI) % | p-value vs. Control | p-value vs. Monotherapy | Animal Model | Reference |
| This compound | Data not available | <0.05 | - | 4-1ST xenograft | [3] |
| S-1 | Data not available | <0.05 | - | 4-1ST xenograft | [3] |
| This compound + S-1 | Enhanced | <0.01 | <0.05 vs. both | 4-1ST xenograft | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the experimental protocols used in the cited preclinical studies.
In Vitro Cytotoxicity Assays
-
Cell Lines: Human ovarian cancer cell line A2780 (PTEN negative) and human gastric cancer cell lines NCI-N87 (HER2 overexpressing) and 4-1ST were utilized.[3]
-
Method: The cytotoxicity of this compound in combination with various chemotherapeutic agents was evaluated using CellTiter-Glo® Luminescent Cell Viability Assays.[3] Cells were treated with this compound, a chemotherapeutic agent, or the combination for a specified period, after which cell viability was measured.
-
Data Analysis: The combination index (CI) was calculated to determine the nature of the drug interaction (synergism, additivity, or antagonism).
In Vivo Xenograft Studies
-
Animal Models: Female BALB/c nude mice were used for the subcutaneous implantation of human cancer cell lines to establish xenograft models.[3]
-
Treatment Administration:
-
Efficacy Evaluation: Tumor volumes and body weights were measured regularly to assess anti-tumor efficacy and toxicity.[3] Tumor growth inhibition (TGI) was calculated at the end of the study.
-
Statistical Analysis: Statistical significance of the differences in tumor growth between treatment groups was determined using appropriate statistical tests, such as the Student's t-test or ANOVA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the evaluation of this compound combination therapies.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Caption: General workflow for in vivo xenograft studies.
Conclusion
The available preclinical data strongly suggest that this compound, in combination with standard chemotherapeutic agents, holds promise for improving anti-tumor responses in ovarian and gastric cancers. The synergistic or additive effects observed are likely due to the dual mechanism of inhibiting the pro-survival AKT signaling pathway and inducing apoptosis through chemotherapy. Further clinical investigation is warranted to validate these preclinical findings and to determine the optimal combination strategies and patient populations that would benefit most from this therapeutic approach.
References
- 1. Phase 2 study of this compound, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Enhanced Antitumor Efficacy of this compound in Combination with Chemotherapy and Targeted Therapies [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of Tas-117: A Procedural Guide for Laboratory Safety
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Tas-117 is a critical component of laboratory safety and regulatory compliance. As a novel small molecule inhibitor, this compound requires meticulous handling and disposal to mitigate potential hazards to personnel and the environment. In the absence of a specific Safety Data Sheet (SDS), it is imperative to treat this compound as a potentially hazardous substance with unknown toxicity and adhere to the stringent disposal protocols established for such research chemicals.
All disposal procedures for this compound must be conducted in accordance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA), and institutional Environmental Health and Safety (EHS) guidelines.[1][2][3] Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or down the drain.[4][5][6][7]
Core Disposal Principles
The fundamental principle for disposing of this compound is to manage it through your institution's hazardous waste program.[4] This involves careful segregation, containment, and labeling of all waste streams.
Waste Segregation:
Proper segregation of waste is crucial to prevent dangerous chemical reactions.[4][8] All waste contaminated with this compound must be separated into distinct containers for liquid and solid waste.
| Waste Type | Description |
| Liquid Waste | Includes unused stock solutions, working solutions, the initial rinse of "empty" containers, and any other aqueous or solvent-based solutions containing this compound.[4][6] |
| Solid Waste | Encompasses all materials that have come into contact with this compound, such as pipette tips, gloves, weigh paper, tubes, and other contaminated lab supplies.[4] |
| Sharps Waste | Needles, scalpels, razor blades, and contaminated broken glass must be collected in a designated, puncture-proof sharps container.[5][9] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Waste Container Selection:
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated hazardous waste container.[4] The first rinse of any container that held this compound must also be collected as hazardous waste.[6][7]
-
Solid Waste: Place all solid materials contaminated with this compound into a separate, clearly labeled hazardous waste container for solids.[4]
-
Sharps Waste: Dispose of all sharps contaminated with this compound in a designated sharps container.[5][9]
-
-
Labeling Hazardous Waste:
-
Properly label all waste containers with "Hazardous Waste."[5][10][11]
-
The label must include the full chemical name ("this compound"), the names of all other constituents (including solvents and their percentages), the date waste was first added (accumulation start date), the Principal Investigator's name, and the lab location.[4][5][10]
-
-
On-Site Accumulation:
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4][10]
-
The SAA should be at or near the point of waste generation and must have secondary containment to capture any potential leaks.[4][6]
-
Keep waste containers tightly closed except when adding waste.[4][6][7]
-
-
Arranging for Disposal:
-
Once a waste container is full or has reached the institutional time limit for accumulation, arrange for its disposal through your institution's EHS department.[4][7]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[4][11] The EHS department will handle the transportation and ultimate disposal of the waste, which is typically done via incineration at a permitted hazardous waste facility.[1][12]
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Disposal Components
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. benchchem.com [benchchem.com]
- 5. slu.edu [slu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Chemical Waste – EHS [ehs.mit.edu]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. ehs.tamu.edu [ehs.tamu.edu]
- 12. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Personal protective equipment for handling Tas-117
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tas-117, a potent and selective oral allosteric pan-AKT inhibitor.[1] Given its nature as an investigational anti-neoplastic agent, stringent adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment. This document outlines procedural guidance for personal protective equipment (PPE), operational handling, and disposal.
Core Safety Principles
All handling of this compound should be conducted within a designated controlled area, such as a containment ventilated enclosure (CVE), biological safety cabinet (BSC), or a fume hood, to prevent aerosolization and contamination. A comprehensive risk assessment should be performed by your institution's Environmental Health and Safety (EHS) department prior to commencing any work with this compound.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the primary defense against exposure to hazardous compounds like this compound. The following table summarizes the required PPE for various activities involving this substance.
| Activity | Required PPE | Specifications & Best Practices |
| Receiving & Unpacking | Double Chemotherapy Gloves, Gown, Eye Protection | Inspect for any damage or spills upon receipt. Unpack in a designated area. If any sign of leakage, implement spill control procedures immediately. |
| Weighing & Aliquoting | Double Chememotherapy Gloves, Gown, Eye Protection, Respiratory Protection | All manipulations of powdered this compound must be performed in a CVE or BSC to contain airborne particles. Use a fit-tested N95 or higher respirator. |
| In Vitro/In Vivo Dosing | Double Chemotherapy Gloves, Gown, Eye Protection | When preparing solutions, work within a BSC or fume hood. For animal studies, ensure proper handling and disposal of contaminated bedding and waste. |
| Waste Disposal | Double Chemotherapy Gloves, Gown, Eye Protection | All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations. |
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, visually inspect the exterior of the shipping container for any signs of damage or leakage.
-
Don a single pair of chemotherapy-rated gloves and a lab coat.
-
Transport the container to the designated receiving area, preferably within a fume hood or CVE.
-
Don a second pair of chemotherapy gloves and eye protection.
-
Carefully open the shipping container and inspect the primary container for integrity.
-
If the primary container is intact, log the material into your chemical inventory and store it according to the manufacturer's recommendations (typically at controlled room temperature or as specified).
-
If any leakage is observed, treat it as a spill (see Spill Management protocol).
Spill Management:
-
Alert personnel in the immediate area and restrict access.
-
Don appropriate PPE : double chemotherapy gloves, a disposable gown, eye protection, and a fit-tested respirator.
-
Contain the spill : Use a commercially available chemotherapy spill kit. Cover the spill with absorbent pads, working from the outside in.
-
Clean the area : Once absorbed, carefully collect all contaminated materials into a designated hazardous waste container. Clean the spill area with an appropriate deactivating agent, followed by a rinse with water.
-
Dispose of waste : All materials used for cleanup must be disposed of as hazardous chemical waste.
-
Report the incident to your EHS department.
Disposal Plan: All materials that have come into contact with this compound are considered hazardous waste. This includes, but is not limited to:
-
Empty vials and primary containers
-
Used PPE (gloves, gowns, etc.)
-
Contaminated labware (pipette tips, tubes, etc.)
-
Spill cleanup materials
-
Animal bedding and carcasses from in vivo studies
All waste must be segregated into clearly labeled, sealed, and puncture-proof containers designated for hazardous chemical waste. Follow your institution's specific procedures for hazardous waste pickup and disposal.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
